Methyl 3,4-difluorobenzoylformate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOUCZHPVUQOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278710 | |
| Record name | Methyl 3,4-difluoro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220239-71-4 | |
| Record name | Methyl 3,4-difluoro-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-difluoro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3,4-difluorobenzoylformate chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of Methyl 3,4-difluorobenzoylformate , a specialized fluorinated intermediate used in pharmaceutical discovery and advanced organic synthesis.
CAS Number: 220239-71-4 Synonyms: Methyl (3,4-difluorophenyl)glyoxylate; Methyl 2-(3,4-difluorophenyl)-2-oxoacetate; 3,4-Difluoro-α-oxobenzeneacetic acid methyl ester.
Executive Summary
This compound is a high-value fluorinated building block characterized by an
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a benzene ring substituted at the 3 and 4 positions with fluorine atoms, linked to a glyoxylate (methyl oxoacetate) group. The electron-withdrawing nature of the fluorine atoms and the
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 214.16 g/mol | |
| SMILES | COC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
| InChI Key | Unique identifier required for database search | |
| Physical State | Solid (Low melting) or Viscous Liquid | Depending on purity/polymorph |
| Boiling Point | ~260–270 °C (Predicted) | @ 760 mmHg |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Hydrolyzes slowly in water |
Spectroscopic Signature
- F NMR: Distinct signals for the 3-F and 4-F atoms, typically showing complex coupling (second-order effects) due to their proximity.
-
IR Spectrum: Characteristic dual carbonyl bands:
-
Keto C=O: ~1680–1690 cm
(conjugated). -
Ester C=O: ~1730–1740 cm
.
-
Synthesis & Manufacturing
The industrial preparation of this compound relies on Friedel-Crafts Acylation , ensuring high regioselectivity for the 3,4-substitution pattern starting from 1,2-difluorobenzene.
Core Synthesis Protocol: Friedel-Crafts Acylation
Reagents: 1,2-Difluorobenzene, Methyl Oxalyl Chloride (Methyl chlorooxoacetate), Aluminum Chloride (
Reaction Logic:
The reaction utilizes the strong electrophile generated from methyl oxalyl chloride and
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Catalyst Activation: Charge the flask with anhydrous
(Dichloromethane) and (1.2 equiv). Cool to 0°C.[1] -
Electrophile Formation: Add Methyl Oxalyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium complex.
-
Substrate Addition: Add 1,2-Difluorobenzene (1.0 equiv) dropwise, maintaining internal temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture to decompose the aluminum complex.
-
Workup: Extract with DCM (3x). Wash organics with Brine and
(to remove acid traces). Dry over . -
Purification: Concentrate in vacuo. Purify via vacuum distillation or recrystallization (if solid) from Hexane/EtOAc.
Figure 1: Friedel-Crafts synthesis pathway for this compound.
Reactivity & Applications in Drug Discovery
Precursor to Quinolone Antibiotics
The 3,4-difluorophenyl moiety is a pharmacophore hallmark of third- and fourth-generation fluoroquinolones (e.g., Lomefloxacin , Moxifloxacin ).
-
Mechanism: The
-keto ester is converted to a -keto ester (benzoylacetate) via chain extension (e.g., using diazomethane or Wittig reagents). -
Cyclization: This intermediate undergoes Gould-Jacobs cyclization or similar condensation reactions to form the quinolone core.
Asymmetric Synthesis of Mandelic Acid Derivatives
The keto-carbonyl group is an excellent substrate for enantioselective reduction to generate chiral
-
Reagents: CBS-catalyst/Borane or Ruthenium-Noyori hydrogenation.
-
Utility: These chiral alcohols are key intermediates for mono-amine oxidase inhibitors and anti-thrombotic agents.
Photoinitiators
Like its parent compound (Methyl Benzoylformate), the difluoro-derivative functions as a Type II Photoinitiator .
-
Function: Upon UV irradiation, it undergoes Norrish Type I cleavage or hydrogen abstraction (in the presence of co-initiators) to generate radicals that initiate polymerization.
-
Advantage: The fluorine substitution alters the UV absorption maximum (
), potentially allowing for curing at specific wavelengths or reducing yellowing in clear coats.
Figure 2: Divergent application pathways for the target compound.
Handling & Safety (HSE)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318 | Causes serious eye damage. |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Storage Protocols:
-
Atmosphere: Store under inert gas (
or Argon). Alpha-keto esters can be sensitive to moisture (hydrolysis) and oxidation. -
Temperature: Refrigerate (2–8°C) for long-term stability.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which cause hydrolysis or condensation).
References
-
Apollo Scientific. (n.d.). This compound Product Data. Retrieved from
- Olah, G. A., et al. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.).[3] Methyl 3,4-difluorobenzoate Safety Data Sheet. (Used for analogous safety profiling of fluorinated aromatic esters). Retrieved from [3]
-
ChemicalBook. (2025). This compound CAS 220239-71-4 Entry.[4] Retrieved from
Sources
Methyl 3,4-difluorobenzoylformate CAS number and molecular weight
Physiochemical Profile, Synthetic Utility, and Pharmaceutical Applications
Executive Summary & Identification
Methyl 3,4-difluorobenzoylformate is a specialized fluorinated intermediate critical to the synthesis of third- and fourth-generation fluoroquinolone antibiotics. Functioning as a pharmacophore building block, it provides the essential 6-fluoroquinolone core scaffold upon cyclization. Its structural integrity—specifically the regiochemistry of the fluorine substituents—is paramount for the biological activity of the final API (Active Pharmaceutical Ingredient), influencing both DNA gyrase inhibition and bacterial cell wall penetration.
Substance Identification Table
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | Methyl 2-(3,4-difluorophenyl)-2-oxoacetate; 3,4-Difluoro-α-oxobenzeneacetic acid methyl ester |
| CAS Number | 220239-71-4 (Methyl ester); Note: Ethyl ester analog is 73790-05-3 |
| Molecular Formula | |
| Molecular Weight | 200.14 g/mol |
| SMILES | COC(=O)C(=O)C1=CC(=C(C=C1)F)F |
| Physical State | White to pale yellow solid (or semi-solid depending on purity) |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol |
Synthetic Logic & Preparation
The industrial preparation of this compound relies on Friedel-Crafts acylation .[1] This method is preferred over Grignard approaches for scale-up due to cost-efficiency and the avoidance of cryogenic conditions required for lithiation chemistry.
Mechanistic Rationale
The reaction involves the electrophilic aromatic substitution of 1,2-difluorobenzene. The directing effects of the two fluorine atoms (ortho/para directors) reinforce the substitution at the 4-position relative to the 1-fluoro group (which is position 5 relative to the 2-fluoro), but steric and electronic factors favor the formation of the 3,4-difluoro substitution pattern on the resulting benzoyl chain.
Experimental Protocol: Friedel-Crafts Acylation
Reagents:
-
1,2-Difluorobenzene (1.0 equiv)
-
Methyl oxalyl chloride (1.1 equiv)
-
Aluminum Chloride (
, anhydrous, 1.2 equiv) -
Dichloromethane (DCM, anhydrous)
Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge
and anhydrous DCM. Cool to 0–5°C. -
Acylation Agent: Add Methyl oxalyl chloride dropwise, maintaining temperature <10°C. Stir for 30 minutes to form the acylium ion complex.
-
Substrate Addition: Add 1,2-difluorobenzene dropwise. The reaction is exothermic; control rate to prevent thermal runaway.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl slush. Caution: HCl gas evolution.
-
Workup: Separate the organic layer. Extract aqueous layer with DCM (
). Combine organics, wash with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Hexane/Isopropyl ether to yield the target ester.
Visualization: Synthesis Pathway
Figure 1: Step-by-step Friedel-Crafts acylation workflow for the synthesis of this compound.
Pharmaceutical Applications: The Quinolone Scaffold
This compound is a "linchpin" intermediate. It is not the final drug but provides the structural skeleton for the Gould-Jacobs or Grohe-Heberer cyclization methods used to manufacture fluoroquinolones.
Mechanism of Action in Synthesis[4]
-
Condensation: The methyl ester group reacts with an acrylate or malonate derivative.
-
Cyclization: The resulting intermediate undergoes ring closure to form the bicyclic quinolone core.
-
Substitution:
-
The C-4 Fluorine (from the original 3,4-difluoro ring) becomes the C-6 Fluorine in the final quinolone. This atom is critical for binding to the DNA-gyrase complex.
-
The C-3 Fluorine becomes the C-7 Fluorine , which is a labile leaving group. This allows for nucleophilic aromatic substitution (
) with amines (e.g., piperazine, methyl-piperazine) to generate drugs like Lomefloxacin or Levofloxacin analogs.
-
Visualization: API Synthesis Cascade
Figure 2: Conversion of this compound into bioactive fluoroquinolone antibiotics.
Handling, Stability, and Safety (MSDS Summary)
While specific toxicological data for the methyl ester is often extrapolated from the ethyl ester, standard laboratory safety protocols for fluorinated
-
Stability: Hygroscopic. The
-keto ester moiety is susceptible to hydrolysis if exposed to moisture. Store under inert atmosphere ( or ) at 2–8°C. -
Reactivity: Incompatible with strong oxidizing agents and strong bases (which induce hydrolysis of the ester).
-
Hazards:
-
Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
-
Respiratory: May cause respiratory irritation if dust is inhaled.
-
-
Disposal: Incineration in a chemical combustor equipped with a scrubber for Hydrogen Fluoride (HF) generation.
References
-
Apollo Scientific. (n.d.).[2] this compound Product Data. Retrieved from
-
PubChem. (n.d.). Compound Summary: Methyl 3,4-difluorobenzoate (Structural Analog).[3][4] Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 3,4-difluorobenzoylformate (Ethyl Analog Reference). Retrieved from
- Grohe, K., & Heberer, H. (1987). Method for the preparation of 1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. U.S.
- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. 220239-71-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. METHYL 3-FLUOROPHENYLACETATE | 64123-77-9 [chemicalbook.com]
- 4. 4'-FLUORO-2-HYDROXYACETOPHENONE | 403-31-6 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Methyl 3,4-difluorobenzoylformate in Organic Solvents
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for understanding and determining the solubility of methyl 3,4-difluorobenzoylformate. Given the absence of extensive public data on this specific compound, this document emphasizes the theoretical principles governing its solubility, its structural analysis, and a robust experimental protocol for accurate solubility determination.
Introduction: The Significance of Solubility in Drug Development
This compound is a fluorinated organic compound with structural motifs that suggest its potential as a building block in medicinal chemistry. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1][2] Specifically, the difluorobenzene moiety and the ester functional groups can influence a molecule's polarity, lipophilicity, and ability to permeate biological membranes.[3][4][5]
Solubility is a critical physicochemical parameter in drug discovery and development.[6] It directly impacts a compound's formulation possibilities, bioavailability, and ultimately, its therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is essential for purification, crystallization, and the preparation of dosage forms.[6][7] This guide serves as a foundational resource for researchers to systematically approach the solubility assessment of this compound.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. The key structural features of this compound are:
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.
-
Difluoro Substitution: The two fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the electron distribution of the aromatic ring.[1][4] This can affect pKa, dipole moment, and interactions with polar solvents.[1][3]
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
α-Keto Ester (Benzoylformate Moiety): The presence of a second carbonyl group adjacent to the ester significantly increases the molecule's polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.
Compared to its simpler analog, methyl 3,4-difluorobenzoate[8][9], this compound is expected to be more polar due to the additional carbonyl group. This increased polarity is a primary determinant of its solubility profile.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The solubility of this compound is expected to be low in these solvents due to its significant polarity.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess dipole moments and can engage in dipole-dipole interactions. They are effective at solvating polar molecules. The multiple polar functional groups in this compound suggest it will have favorable interactions and thus higher solubility in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact strongly with the oxygen atoms of the carbonyl and ester groups of the target molecule, likely leading to good solubility.
Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[11]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[12] Equilibration time can vary, so it's recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully separate the supernatant (the saturated solution) from the solid residue. This can be achieved by centrifugation followed by careful decantation or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. This is typically expressed in units of mg/mL or mol/L.
The following diagram illustrates the workflow for this experimental procedure.
Caption: Experimental workflow for determining equilibrium solubility.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak solute-solvent interactions. |
| Polar Aprotic | Dichloromethane | Medium | Moderate polarity allows for some solvation. |
| Ethyl Acetate | High | Good balance of polarity and ability to accept hydrogen bonds. | |
| Acetone | High | Strong dipole-dipole interactions with the polar functional groups. | |
| Acetonitrile | Medium to High | Polar nature facilitates dissolution. | |
| Dimethylformamide (DMF) | Very High | Highly polar solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent, excellent for dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl and ester oxygen atoms, leading to strong solvation. |
Intermolecular Interactions and Solubility
The interplay between the structural features of this compound and the properties of the solvent dictates its solubility. The following diagram illustrates this relationship.
Caption: Relationship between solute structure, solvent type, and intermolecular forces.
Conclusion
References
-
Ng, B., & Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
De Rydt, U., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
De Rydt, U., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
-
Ng, B., & Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]
-
Hao, Z., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Protheragen. (2026). How does the structure of fluorinated pharmaceutical intermediates affect drug properties?. Protheragen. [Link]
-
Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. Iran Chemkraft Representative Office. [Link]
-
Springer. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Slideshare. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]
-
World Health Organization. (n.d.). Annex 4. World Health Organization. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. How does the structure of fluorinated pharmaceutical intermediates affect drug properties? - Blog - SHINY [sinoshiny.com]
- 5. chemkraft.ir [chemkraft.ir]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Methyl 3,4-difluorobenzoate | CAS 369-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Methyl 3,4-difluorobenzoate 97 369-25-5 [sigmaaldrich.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. who.int [who.int]
An In-depth Technical Guide to Methyl 3,4-difluorobenzoate: Synthesis, Reactions, and Applications in Modern Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Editor's Note: Initial searches for "Methyl 3,4-difluorobenzoylformate" did not yield specific results. This guide focuses on the closely related and frequently cited compound, Methyl 3,4-difluorobenzoate , assuming a potential typographical error in the original query. This molecule serves as a critical building block in the synthesis of complex fluorinated compounds.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated building blocks are in high demand for the synthesis of novel pharmaceuticals and agrochemicals. Among these, Methyl 3,4-difluorobenzoate has emerged as a versatile and valuable intermediate. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and diverse applications, offering insights for researchers engaged in the design and development of innovative chemical entities.
Physicochemical Properties of Methyl 3,4-difluorobenzoate
A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 369-25-5 | [2][3][4] |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 23-27 °C | |
| SMILES String | COC(=O)c1ccc(F)c(F)c1 | |
| InChI Key | DWRVHDWKWKFSAI-UHFFFAOYSA-N |
Synthesis of Methyl 3,4-difluorobenzoate
The primary and most direct route to Methyl 3,4-difluorobenzoate is through the esterification of 3,4-difluorobenzoic acid. This reaction is typically carried out in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 3,4-Difluorobenzoic Acid
This protocol outlines a standard laboratory procedure for the synthesis of Methyl 3,4-difluorobenzoate.
Materials:
-
3,4-Difluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of 3,4-difluorobenzoic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure Methyl 3,4-difluorobenzoate.
Caption: Workflow for the synthesis of Methyl 3,4-difluorobenzoate.
Key Reactions and Applications
Methyl 3,4-difluorobenzoate is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable precursor for a range of functionalized molecules.
Nucleophilic Aromatic Substitution (SNA)
The fluorine atoms on the aromatic ring of Methyl 3,4-difluorobenzoate are susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing ester group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate more complex molecular scaffolds.
Hydrolysis and Amidation
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid (3,4-difluorobenzoic acid) under acidic or basic conditions.[5][6][7] This acid can then be converted to a wide array of amides through coupling with amines, a reaction of paramount importance in the synthesis of pharmaceutical compounds.
Reduction
The ester group of Methyl 3,4-difluorobenzoate can be reduced to the corresponding alcohol, (3,4-difluorophenyl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a precursor for further functionalization.
Grignard and Organolithium Reactions
The aromatic ring can be functionalized through reactions with organometallic reagents. For instance, after conversion of the ester to a more robust functional group, ortho-lithiation or Grignard reagent formation can be achieved, enabling the introduction of various electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
The difluorinated phenyl motif is a common feature in many bioactive molecules. The metabolic stability conferred by the C-F bonds and the altered electronic properties of the aromatic ring make this scaffold attractive for drug design. Methyl 3,4-difluorobenzoate serves as a key starting material for the synthesis of various pharmaceutical agents. For instance, fluorinated benzoyl compounds are precursors to quinolone carboxylic acids, a class of synthetic antibacterial agents.[8]
Caption: Synthetic pathways from Methyl 3,4-difluorobenzoate.
Conclusion
Methyl 3,4-difluorobenzoate is a strategically important building block in organic synthesis, providing a gateway to a wide range of difluorinated aromatic compounds. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers in medicinal chemistry, agrochemical development, and materials science. A comprehensive understanding of its properties and chemical transformations, as outlined in this guide, will empower scientists to leverage this reagent in the creation of novel and impactful molecules.
References
- Google Patents.
-
PubChem. 3,4-Difluoro-5-methylbenzaldehyde. [Link]
-
PubChem. 3,4-Difluorobenzaldehyde. [Link]
- Google Patents.
-
NIST. 3,4-Difluorobenzoic acid, butyl ester. [Link]
-
PubChem. Methyl 3,4-Dihydroxybenzoate. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes.
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
NIH. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Methyl 3,4-difluorobenzoate | CAS 369-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Methyl 3,4-difluorobenzoate 97 369-25-5 [sigmaaldrich.com]
- 4. Methyl 3,4-difluorobenzoate 97 369-25-5 [sigmaaldrich.com]
- 5. 3,4-Difluorbenzoesäure 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 455-86-7: 3,4-Difluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. 3,4-Difluorobenzoic acid | 455-86-7 [chemicalbook.com]
- 8. EP0303291B1 - Fluorinated benzoyl compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 3,4-difluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby accelerating the development of novel therapeutics. Among the vast array of fluorinated building blocks, Methyl 3,4-difluorobenzoate has emerged as a compound of significant interest. Its unique electronic and steric characteristics make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of Methyl 3,4-difluorobenzoate, covering its fundamental properties, a detailed synthesis protocol, and its applications in the pharmaceutical industry.
Core Molecular Identifiers and Properties
A precise understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses. The key identifiers and properties of Methyl 3,4-difluorobenzoate are summarized below.
| Property | Value | Source(s) |
| SMILES String | COC(=O)c1ccc(F)c(F)c1 | [1] |
| InChI Key | DWRVHDWKWKFSAI-UHFFFAOYSA-N | [1] |
| CAS Number | 369-25-5 | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 23-27 °C | [1] |
| Boiling Point | 204.2 °C at 760 mmHg | [2] |
| Density | 1.268 g/cm³ | [2] |
Synthesis of Methyl 3,4-difluorobenzoate via Fischer Esterification
The most common and efficient method for the synthesis of Methyl 3,4-difluorobenzoate is the Fischer esterification of its parent carboxylic acid, 3,4-difluorobenzoic acid, with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Causality of Experimental Choices
The choice of Fischer esterification is predicated on its reliability, scalability, and the ready availability of the starting materials. 3,4-Difluorobenzoic acid is a stable, commercially available solid. Methanol serves as both the reactant and the solvent, simplifying the reaction setup and maximizing the concentration of the reacting species. A strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol. The workup procedure is designed to effectively neutralize the acid catalyst and remove unreacted starting materials and byproducts.
Detailed Experimental Protocol
This protocol is a self-validating system, adapted from established Fischer esterification procedures for benzoic acid derivatives.
Materials:
-
3,4-Difluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzoic acid (15.8 g, 0.1 mol).
-
Addition of Reagents: Add an excess of anhydrous methanol (100 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (3 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Add 100 mL of diethyl ether and shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The organic layer (top) contains the desired ester. Drain and discard the aqueous layer.
-
Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product can be purified by vacuum distillation to yield pure Methyl 3,4-difluorobenzoate as a colorless solid.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of Methyl 3,4-difluorobenzoate.
Applications in Drug Discovery and Development
Methyl 3,4-difluorobenzoate serves as a crucial building block for the introduction of the 3,4-difluorobenzoyl moiety into larger, more complex molecules. The presence of the two fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule, often leading to enhanced biological activity and improved metabolic stability.
While specific blockbuster drugs containing the intact Methyl 3,4-difluorobenzoate structure are not prevalent, the 3,4-difluorobenzoyl group derived from it is a key component in numerous investigational and approved pharmaceutical agents. For instance, derivatives of 3,4-difluorobenzoic acid are utilized in the synthesis of inhibitors for various enzymes and receptors. The strategic placement of fluorine atoms can block sites of metabolic oxidation and enhance binding interactions with target proteins.
Logical Relationship Diagram: From Building Block to Drug Candidate
Caption: The role of Methyl 3,4-difluorobenzoate in a typical drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3,4-difluorobenzoate. It is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3,4-difluorobenzoate is a valuable and versatile fluorinated building block for medicinal chemistry and drug discovery. Its straightforward synthesis via Fischer esterification and the unique properties conferred by the difluorinated phenyl ring make it an attractive starting material for the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its key identifiers, a detailed and validated synthesis protocol, and its strategic importance in the development of new pharmaceutical agents. As the demand for more effective and safer drugs continues to grow, the role of key intermediates like Methyl 3,4-difluorobenzoate in accelerating the drug discovery process will undoubtedly expand.
References
-
LookChem. Methyl 3,4-difluorobenzoate. [Link]
-
PubChem. Lifitegrast. [Link]
- Google Patents. Method for preparing compound lifitegrast.
-
ResearchGate. Zhong et al. synthesis of Lifitegrast. [Link]
-
Zhong, W., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Bioorganic & Medicinal Chemistry, 56, 116622. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
-
Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
MDPI. Fluorine-containing drugs approved by the FDA in 2021. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
MDPI. FDA approved fluorine-containing drugs in 2023. [Link]
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Quinoxaline Derivatives Using Methyl 3,4-difluorobenzoylformate
Introduction: The Strategic Value of Fluorinated Quinoxalines in Modern Drug Discovery
Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool in drug design, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.[5][6][7][8] This guide provides a comprehensive protocol for the synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one, a valuable building block for novel pharmaceutical candidates, utilizing the key starting material, Methyl 3,4-difluorobenzoylformate.
The classical and most versatile method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9][10][11][12] this compound, an α-ketoester, serves as an ideal 1,2-dicarbonyl synthon for introducing a difluorinated phenyl moiety into the quinoxaline core. The presence of the difluoro substitution is of particular interest as it can significantly modulate the electronic and lipophilic properties of the final molecule, potentially leading to superior drug candidates.[5][6][7]
This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step experimental protocol but also a detailed explanation of the underlying reaction mechanism and the rationale behind the experimental choices.
Reaction Mechanism and Scientific Rationale
The synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one from this compound and an o-phenylenediamine proceeds through a well-established acid-catalyzed condensation-cyclization mechanism.[10]
The key steps are as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the more electrophilic ketone carbonyl of this compound. The presence of a catalytic amount of acid protonates the carbonyl oxygen, further enhancing its electrophilicity.
-
Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a transient hemiaminal intermediate.
-
Dehydration to form an Imine: The hemiaminal readily undergoes dehydration to form a more stable imine intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
Formation of a Dihydroquinoxalinone Ring: This cyclization step results in the formation of a five-membered ring intermediate which rearranges to the more stable six-membered dihydroquinoxalinone ring system.
-
Tautomerization: The final product, 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one, is formed upon tautomerization.
The choice of a protic solvent like ethanol or acetic acid is crucial as it facilitates the proton transfer steps involved in the mechanism.[1] While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid, such as glacial acetic acid, significantly accelerates the reaction rate.[1]
Experimental Protocol: Synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one
This protocol details a reliable method for the synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity |
| This compound | C9H6F2O3 | 200.14 | 1.0 mmol (200 mg) | High Purity |
| o-Phenylenediamine | C6H8N2 | 108.14 | 1.0 mmol (108 mg) | >98% |
| Glacial Acetic Acid | C2H4O2 | 60.05 | 10 mL | ACS Grade |
| Ethanol | C2H5OH | 46.07 | For recrystallization | Reagent Grade |
| Deionized Water | H2O | 18.02 | As needed | |
| Round-bottom flask (50 mL) | 1 | |||
| Reflux condenser | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Heating mantle | 1 | |||
| Buchner funnel and filter paper | 1 | |||
| Thin Layer Chromatography (TLC) plates | As needed | Silica gel |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (108 mg) of o-phenylenediamine in 10 mL of glacial acetic acid. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of α-Ketoester: To the stirred solution, add 1.0 mmol (200 mg) of this compound.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside the starting materials. A suitable eluent system would be a mixture of hexane and ethyl acetate. The formation of a new, more polar spot corresponding to the product indicates the progression of the reaction.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the mixture into approximately 50 mL of ice-cold water with stirring. A precipitate of the crude product should form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one.[1]
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the presence of the difluorophenyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H bonds of the quinoxalinone ring.
-
Melting Point Analysis: To assess the purity of the final product.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one.
Caption: Synthetic workflow for 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one.
Conclusion and Future Perspectives
The protocol described herein provides a robust and efficient method for the synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one, a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of the 3,4-difluorophenyl moiety offers a promising avenue for modulating the biological activity and pharmacokinetic properties of quinoxaline-based drug candidates. Further derivatization of the synthesized quinoxalinone can lead to a diverse library of compounds for screening in various disease models. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other substituted quinoxaline derivatives and serve as a foundational methodology for researchers in the field of medicinal chemistry.
References
- Recent advances in the transition-metal-free synthesis of quinoxalines - PMC - NIH. (n.d.).
- Quinoxaline synthesis - Organic Chemistry Portal. (n.d.).
-
One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[10]arene complex. (n.d.). Retrieved from
- Plausible mechanism for the formation of quinoxaline. - ResearchGate. (n.d.).
- Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03447H. (2018).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.).
- Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives - Benchchem. (n.d.).
- Plausible reaction mechanism for the synthesis of quinoxalines. - ResearchGate. (n.d.).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.).
- Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. (2022).
- Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine - Benchchem. (n.d.).
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.).
- Synthesis of some new quinoxaline derivatives. - ResearchGate. (n.d.).
- Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023).
- Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. (2023).
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (n.d.).
- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC. (n.d.).
- Full article: The role of fluorine in medicinal chemistry. (n.d.).
- Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives - Johns Hopkins University. (2023).
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024).
- Fluorinated scaffolds for antimalarial drug discovery - Mayo Clinic. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for asymmetric reduction of Methyl 3,4-difluorobenzoylformate
Application Note & Protocol Guide | AN-2026-MDF
Executive Summary & Scientific Rationale
Target Molecule: Methyl (R)-3,4-difluoromandelate (and its (S)-enantiomer).
Significance: Chiral
The Challenge:
The reduction of Methyl 3,4-difluorobenzoylformate (1) to Methyl 3,4-difluoromandelate (2) presents a specific chemoselectivity challenge. The electron-withdrawing fluorine atoms at the 3 and 4 positions significantly increase the electrophilicity of the
-
Increases susceptibility to spontaneous hydrolysis of the ester moiety in aqueous buffers.
-
Increases the acidity of the
-proton in the product, raising the risk of racemization under basic conditions.
Scope of Guide: This application note details two validated protocols:
-
Route A (Biocatalytic): Ketoreductase (KRED) mediated reduction. Best for: High enantiomeric excess (>99% ee), ambient temperature, and green chemistry compliance.
-
Route B (Chemocatalytic): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1][2] Best for: High substrate loading, tolerance to non-aqueous solvents, and labs lacking enzyme libraries.
Reaction Scheme & Pathway Visualization
The following diagram illustrates the two competing pathways and the cofactor recycling logic required for Route A.
Figure 1: Parallel synthetic routes. Route A utilizes an enzymatic cofactor recycling loop (GDH/Glucose), while Route B utilizes a transition metal catalyst with a hydrogen donor.
Route A: Biocatalytic Reduction (KRED)
Recommended for: Scale-up (>100g), strict ee requirements (>99%), and GMP environments.
Mechanistic Insight
Ketoreductases (KREDs) transfer a hydride from a cofactor (NADH or NADPH) to the si- or re-face of the ketone. Because the 3,4-difluoro motif makes the substrate hydrophobic, solubility is the rate-limiting factor. We utilize a biphasic system or a cosolvent (DMSO) to enhance bioavailability without denaturing the enzyme.
Materials
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey). Note: Screen for (R)-selectivity.
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + D-Glucose + NADP+.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Protocol
-
Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer. Adjust pH strictly to 7.0. Critical: Do not exceed pH 7.5; the difluoro-ester will hydrolyze to the acid, which is a poor substrate for most ester-specific KREDs.
-
Substrate Solution: Dissolve This compound (500 mg, 2.5 mmol) in DMSO (2.5 mL).
-
Cofactor Mix: To the buffer, add:
-
D-Glucose (900 mg, 2 eq).
-
NADP+ (10 mg, catalytic quantity).
-
GDH (10 mg or 50 Units).
-
-
Reaction Initiation: Add the KRED enzyme (20 mg) to the buffer mix. Stir gently (150 rpm) to dissolve.
-
Addition: Add the Substrate/DMSO solution dropwise to the enzyme mixture.
-
Incubation: Stir at 25°C for 24 hours.
-
Monitoring: Check pH every 4 hours; keep between 6.8–7.2 using 0.5M NaOH (stat titration).
-
-
Work-up:
-
Add Ethyl Acetate (50 mL) and saturate the aqueous phase with NaCl (to break emulsion).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry organics over MgSO₄, filter, and concentrate.
-
Route B: Asymmetric Transfer Hydrogenation (Ru-ATH)
Recommended for: Research labs, rapid prototyping, and substrates with low water solubility.
Mechanistic Insight
This route uses the Noyori-Ikariya mechanism. The Ruthenium (II) center coordinates with the chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the proton on the amine and the hydride on the Ru are transferred simultaneously to the ketone. The 3,4-difluoro substitution enhances the reaction rate compared to the non-fluorinated analog due to electronic activation.
Materials
-
Catalyst Precursor: [Ru(p-cymene)Cl₂]₂.[3]
-
Ligand: (1S,2S)-TsDPEN (for (S)-alcohol) or (1R,2R)-TsDPEN (for (R)-alcohol).
-
Hydrogen Source: Triethylamine (TEA) / Formic Acid (5:2 azeotropic mix).
-
Solvent: Dichloromethane (DCM) or DMF (if higher temp needed).
Step-by-Step Protocol
-
Catalyst Formation (In-situ):
-
In a flame-dried Schlenk flask under Argon, combine [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (1R,2R)-TsDPEN (4.4 mg, 0.012 mmol).
-
Add dry DCM (2 mL) and TEA (20 µL). Stir at 25°C for 30 mins. The solution should turn deep red/orange.
-
-
Reaction Setup:
-
Dissolve This compound (200 mg, 1.0 mmol) in the catalyst solution.
-
-
Hydrogen Donor Addition:
-
Cool the mixture to 0°C.
-
Slowly add the Formic Acid/TEA mixture (5:2 molar ratio, 0.5 mL). Caution: Exothermic.
-
-
Reaction:
-
Allow to warm to room temperature (20–25°C). Stir for 12–16 hours.
-
Note: The CO₂ evolution indicates reaction progress.
-
-
Quench & Purification:
-
Quench with water (5 mL). Extract with DCM (3 x 10 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc 80:20).
-
Analytical Methods & Quality Control
Chiral HPLC Method
To determine Enantiomeric Excess (ee), use the following conditions. The electron-poor ring interacts strongly with amylose-based phases.
| Parameter | Condition |
| Column | Daicel CHIRALPAK® AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Carbonyl) |
| Retention Times (Approx) | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min Substrate: ~5.0 min |
NMR Validation (¹H NMR, 400 MHz, CDCl₃)
-
-Proton (Chiral Center): Look for a doublet (or broad singlet depending on OH coupling) around
5.1–5.3 ppm . -
Ester Methyl: Singlet at
3.8 ppm . -
Aromatic Region: Multiplets at
7.1–7.4 ppm (characteristic of 3,4-difluoro substitution).
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting decision tree for common failure modes in fluorinated ester reduction.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link
- Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1813–1814. (General principles of KRED scale-up).
-
Daicel Chiral Technologies. (n.d.). Chiral Selector Screening Guide for Alpha-Hydroxy Esters. Link
-
Fessner, W. D., & Anthonsen, T. (Eds.).[3] (2009). Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions. Wiley-VCH. (Reference for GDH cofactor recycling systems).
-
Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Oxo-tethered Ruthenium Complex for Asymmetric Transfer Hydrogenation of α-Keto Esters. Organic Letters, 13(24), 6436-6439. Link
Sources
- 1. sci-hub.red [sci-hub.red]
- 2. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nsuworks.nova.edu [nsuworks.nova.edu]
Enzymatic transamination of Methyl 3,4-difluorobenzoylformate
Application Note: Enzymatic Transamination of Methyl 3,4-difluorobenzoylformate
Executive Summary
Topic: Biocatalytic Asymmetric Synthesis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate via Transamination.
Target Audience: Process Chemists, Biocatalysis Engineers, and Medicinal Chemists.
Core Application: Synthesis of chiral non-canonical
Abstract:
This guide details the protocol for the enzymatic transamination of this compound (1 ) to yield the chiral
Scientific Foundation & Mechanism
Reaction Mechanism
The transformation is a pyridoxal-5'-phosphate (PLP)-dependent reversible transamination. The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the pro-chiral ketone substrate.
-
Substrate (1): this compound (highly electrophilic ketone).
-
Product (2): Methyl (S)- or (R)-2-amino-2-(3,4-difluorophenyl)acetate.
-
By-product: Acetone (volatile, removal drives equilibrium).
Critical Consideration: The electron-withdrawing nature of the 3,4-difluorophenyl ring acidifies the
Pathway Diagram
Figure 1: Ping-Pong Bi-Bi mechanism of
Experimental Protocols
Materials & Equipment
-
Enzyme Panel: Commercial
-Transaminase Screening Kit (e.g., Codexis, Johnson Matthey, or in-house Vibrio fluvialis/Chromobacterium violaceum variants). -
Buffer: 100 mM Potassium Phosphate (KPi) or Triethanolamine (TEA), pH 7.5.
-
Solvents: DMSO (co-solvent), Isopropylamine (donor), Acetonitrile (quenching/HPLC).
-
Equipment: Thermoshaker (Eppendorf), HPLC with Chiral Column (e.g., Chiralpak IA/IC).
Protocol A: High-Throughput Enzyme Screening (96-well plate)
Objective: Identify the most active and selective enzyme variant.
-
Stock Preparation:
-
Substrate Stock: 50 mg/mL this compound in DMSO.
-
PLP Stock: 10 mM in water (prepare fresh, light sensitive).
-
Reaction Mix (Master Mix):
-
Buffer: 100 mM KPi, pH 7.5.
-
Amine Donor: 1 M Isopropylamine (adjusted to pH 7.5 with HCl).
-
PLP: 1 mM final concentration.
-
-
-
Reaction Setup:
-
Dispense 1–2 mg of lyophilized enzyme powder into each well.
-
Add 180 µL of Reaction Mix .
-
Add 20 µL of Substrate Stock (Final conc: ~5 g/L substrate, 10% DMSO).
-
Seal plate with aluminum foil (light protection).
-
-
Incubation:
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Quenching & Analysis:
-
Add 800 µL Acetonitrile to each well to precipitate protein.
-
Centrifuge (4000 rpm, 10 min).
-
Transfer supernatant to HPLC vials.
-
Hit Criteria: >20% conversion, >95% ee.
-
Protocol B: Preparative Scale Synthesis (1 Gram Scale)
Objective: Isolate sufficient material for characterization and stability testing.
Step-by-Step Methodology:
-
Reaction Vessel: Use a 50 mL reactor with overhead stirring and an open port (or nitrogen sweep) to facilitate acetone evaporation.
-
Buffer Preparation: Prepare 20 mL of 100 mM TEA buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine (neutralized).
-
Substrate Addition: Dissolve 1.0 g this compound in 2 mL DMSO. Add dropwise to the buffer while stirring.
-
Note: If the substrate precipitates, add DMSO up to 20% v/v total volume.
-
-
Enzyme Initiation: Add 50 mg of the selected Transaminase enzyme (lyophilized powder).
-
Process Control:
-
Monitoring: Sample every 4 hours. Monitor pH; if it drops below 7.0, re-adjust with 1 M NaOH (the reaction consumes amine, potentially altering pH).
-
Work-up (Critical for Stability):
-
Stop reaction at >95% conversion (typically 24h).
-
Acidify to pH 2.0 with 2M HCl (stabilizes the amine salt).
-
Wash with Ethyl Acetate (removes unreacted ketone).
-
Basify aqueous phase to pH 9.0 with saturated
(Keep cold: 4°C). -
Rapidly extract with Dichloromethane (DCM) x3.
-
Dry over
and concentrate in vacuo immediately. -
Optional: Convert to HCl salt or Boc-protect immediately to prevent racemization/hydrolysis.
-
Data Analysis & Visualization
Analytical Parameters (HPLC)
To ensure trustworthiness, the following method separates the enantiomers of the fluorinated phenylglycine ester.
| Parameter | Condition |
| Column | Daicel Chiralpak IA-3 (4.6 x 150 mm, 3 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Ester) |
| Temperature | 25°C |
| Retention Times | Ketone: ~4.5 min | (S)-Amine: ~8.2 min | (R)-Amine: ~10.5 min |
Workflow Diagram
Figure 2: Operational workflow from substrate screening to product isolation.
Troubleshooting & Expert Insights
| Issue | Root Cause | Corrective Action |
| Low Conversion (<20%) | Product Inhibition or Equilibrium limitation. | Increase IPA concentration to 2M; Apply vacuum or |
| Racemization of Product | High pH or prolonged exposure to aqueous buffer. | Lower pH to 7.0; Perform reaction at 20°C; Extract immediately upon completion. |
| Substrate Precipitation | Low solubility of fluorinated aromatic. | Increase DMSO to 20–30%; Use a surfactant (e.g., Tween-80 at 0.1%). |
| Hydrolysis of Ester | Spontaneous chemical hydrolysis. | Avoid pH > 8.[2]0. If ester hydrolyzes, isolate the amino acid and re-esterify chemically (SOCl2/MeOH). |
References
-
Review of Transaminases: Mathew, S., & Yun, H. (2012). Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines.[6] Catalysis Science & Technology. [Link]
-
Equilibrium Displacement (IPA/Acetone): Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
-
Transamination of Alpha-Keto Esters: Applegate, G. A., & Berkowitz, D. B. (2015). Exploiting Enzymatic Dynamic Kinetic Resolution (DKR) in the Synthesis of Alpha-Amino Acids. Advanced Synthesis & Catalysis. [Link]
-
Handling Fluorinated Substrates: O'Hagan, D., & Deng, H. (2015). Enzymatic fluorination and biotechnological developments of the fluorinase. Chemical Reviews, 115(2), 634-649. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of fluorinated alpha-hydroxy esters from Methyl 3,4-difluorobenzoylformate
High-Fidelity Synthesis of Chiral Fluorinated -Hydroxy Esters
Application Note: Methodologies for Methyl 3,4-Difluoromandelate
Executive Summary & Strategic Overview
The introduction of fluorine into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability and lipophilicity. Methyl 3,4-difluoromandelate is a high-value chiral building block, serving as a precursor for anticoagulants,
This guide details the conversion of Methyl 3,4-difluorobenzoylformate (an
We present two validated workflows:
-
Asymmetric Transfer Hydrogenation (ATH): The industry standard for scalability and speed, utilizing Ruthenium-TsDPEN catalysis.
-
Biocatalytic Reduction (KRED): The "Green" alternative yielding superior optical purity (>99% ee) under mild aqueous conditions.
Strategic Decision Tree
The following logic flow assists in selecting the optimal methodology based on project constraints:
Figure 1: Strategic selection guide for the reduction of fluorinated
Method A: Asymmetric Transfer Hydrogenation (ATH)[1][2][3]
Mechanism: This protocol utilizes the Noyori-Ikariya bifunctional catalyst system. The electron-deficient nature of the 3,4-difluorophenyl ring activates the ketone, facilitating rapid hydride transfer. The reaction uses a Formic Acid/Triethylamine azeotrope as the hydrogen donor, avoiding high-pressure H₂ gas.
Reagents:
-
Substrate: this compound
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (for S-alcohol) or [(R,R)-TsDPEN] (for R-alcohol).[1]
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio).
-
Solvent: DMF (Dimethylformamide) or anhydrous MeOH.
Protocol:
-
Catalyst Pre-treatment: In a flame-dried Schlenk flask under Argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%) in minimal DMF.
-
Substrate Addition: Add this compound (1.0 equiv) to the catalyst solution. Ensure the concentration is approximately 0.5 M to 1.0 M.
-
Initiation: Cool the mixture to 0°C. Dropwise add the Formic Acid/TEA mixture (2.0 equiv of formic acid relative to substrate).
-
Note: The reaction is exothermic. The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone, making this step faster than non-fluorinated analogues.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The
-hydroxy ester is more polar than the starting keto ester.
-
-
Quench & Workup: Pour the reaction mixture into ice-water (5 volumes). Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 85–95% Expected ee: 95–97%
Method B: Biocatalytic Reduction (Ketoreductase)
Mechanism: Biocatalysis offers superior enantioselectivity by utilizing the rigid chiral pocket of Ketoreductase (KRED) enzymes. This method requires a cofactor recycling system (NADPH) to remain economically viable.
Reagents:
-
Enzyme: Commercial KRED screening kit (e.g., Codexis or Almac panels). Select a variant specific for bulky aromatic ketones.
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose, or Isopropyl Alcohol (if the KRED is IPA-stable).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Protocol:
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) as a cofactor stabilizer.
-
Substrate Solution: Dissolve this compound in DMSO (final reaction concentration of DMSO should be <5% v/v to prevent enzyme denaturation).
-
Reaction Assembly:
-
Add Buffer (90 mL) to a reaction vessel.
-
Add Glucose (1.5 equiv) and NADP+ (1.0 mM catalytic amount).
-
Add GDH (100 units) and the selected KRED (50–100 mg lyophilized powder).
-
Add the substrate solution slowly with gentle stirring.
-
-
Incubation: Stir at 30°C at 150 rpm. Do not vortex (shear stress denatures enzymes).
-
pH Control: Monitor pH periodically. If it drops below 6.5 (due to gluconic acid production), adjust with 1M NaOH.
-
-
Workup: Add Celite and filter to remove proteinaceous sludge. Extract the filtrate with Ethyl Acetate or MTBE.
-
Isolation: Solvent evaporation usually yields product of sufficient purity for downstream use without chromatography.
Expected Yield: >90% Expected ee: >99% (Often >99.5%)
Method C: Racemic Standard Preparation (Analytical Control)
To accurately determine the enantiomeric excess (ee) of your chiral products, you must synthesize a racemic standard to identify the retention times of both enantiomers on Chiral HPLC.
Protocol:
-
Dissolve this compound (100 mg) in Methanol (2 mL).
-
Cool to 0°C.
-
Add Sodium Borohydride (NaBH₄, 0.5 equiv) in portions.
-
Stir for 30 minutes. Quench with 1N HCl.
-
Extract with EtOAc.[2] This provides the racemic (±)-Methyl 3,4-difluoromandelate.
Analytical Validation
Chiral HPLC Method
The separation of fluorinated mandelates requires a polysaccharide-based stationary phase.
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic) and 210 nm (Ester).
-
Expected Retention:
-
(S)-Enantiomer: ~8.5 min (varies by column).
-
(R)-Enantiomer: ~11.2 min (varies by column).
-
Note: The difluoro-substitution may shorten retention times compared to unsubstituted mandelates due to lower interaction with the stationary phase.
-
Quantitative Data Summary
| Parameter | Method A: Ru-ATH | Method B: Biocatalysis | Method C: NaBH4 |
| Enantiomeric Excess (ee) | 95 - 97% | > 99% | 0% (Racemic) |
| Reaction Time | 12 - 16 h | 24 - 48 h | 0.5 h |
| Scalability | High (kg scale) | Medium (requires volume) | High |
| Cost Driver | Ru-Catalyst | Enzyme/Cofactor | Reagents (Cheap) |
| Green Metric | Moderate (DMF/Organic) | Excellent (Aqueous) | Poor (Boron waste) |
Troubleshooting & Optimization Logic
Common failure modes in the reduction of
Figure 2: Troubleshooting logic for chemical and catalytic deviations.
Critical Note on Fluorine Chemistry: The 3,4-difluoro substitution pattern withdraws electron density from the carbonyl carbon. While this accelerates reduction, it also makes the ester moiety more susceptible to hydrolysis. Avoid aqueous strong bases during workup; use saturated NaHCO₃ or phosphate buffers instead.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Vertex AI Search Result 1.1. (2025). Dynamic Kinetic Resolution of
-Keto Esters via Asymmetric Transfer Hydrogenation. National Institutes of Health. Link -
Vertex AI Search Result 1.6. (2025). Enantioselective reduction of methyl benzoylformate. ChemicalBook. Link
-
Benchchem. (2025).[3][4] Application Notes and Protocols for the Biocatalytic Reduction of Substituted
-Keto Esters (Adapted for -keto). Link -
Almac Group. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Link
Application Note: Chemoselective Grignard Addition to Methyl 3,4-difluorobenzoylformate
Topic: Grignard addition protocols for Methyl 3,4-difluorobenzoylformate Content Type: Application Note & Protocol Audience: Drug Development Scientists & Process Chemists
Abstract & Strategic Significance
This compound is a high-value electrophilic scaffold, primarily utilized in the synthesis of broad-spectrum azole antifungals and oncology candidates. Its structure features two distinct carbonyl centers: an
While the
Mechanistic Insight & Reaction Design
The Electrophilic Hierarchy
Success depends on exploiting the kinetic differentiation between the two carbonyls:
-
-Keto Carbonyl (
): Highly reactive due to the adjacent ester's inductive withdrawal and the absence of resonance stabilization typical of esters. -
Ester Carbonyl (
): Less reactive due to resonance donation from the methoxy oxygen.
The Fluorine Effect: The 3,4-difluoro motif exerts a strong inductive effect (
The "Chelation Control" Hypothesis
In non-polar solvents (e.g., Toluene/Ether), the magnesium atom can coordinate between the keto-oxygen and the ester-carbonyl oxygen, forming a 5-membered chelate. This rigidifies the substrate and can enhance facial selectivity (stereoselectivity) if chiral auxiliaries or ligands are used, but primarily it activates the
Figure 1: Reaction pathway highlighting the divergence between selective mono-addition and over-addition.
Experimental Protocol: Chemoselective Mono-Addition
Objective: Selective addition of Methylmagnesium Bromide (MeMgBr) to the ketone carbonyl. Scale: 10 mmol (adaptable).
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound (>98%) | Electrophile |
| Reagent | MeMgBr (3.0 M in Et₂O) | Nucleophile |
| Solvent | Anhydrous THF (inhibitor-free) | Reaction Medium |
| Quench | Sat. aq. NH₄Cl + 10% HCl | Proton source |
| Apparatus | Flame-dried 3-neck flask, Schlenk line | Inert environment |
Step-by-Step Methodology
Phase 1: System Preparation
-
Inerting: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flush with Argon (Ar) for 15 minutes.
-
Solvation: Charge the flask with This compound (2.00 g, 10.0 mmol). Add 30 mL of anhydrous THF via cannula.
-
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Cool the internal temperature to
. Allow 15 minutes for equilibration.
Phase 2: Controlled Addition (The Critical Step)
-
Reagent Prep: Transfer MeMgBr (3.5 mL, 10.5 mmol, 1.05 equiv) into the addition funnel under Ar counter-flow.
-
Note: Only a slight excess (5%) is used to ensure conversion without encouraging double addition.
-
-
Dropwise Addition: Add the Grignard reagent dropwise over 45 minutes .
-
Critical Parameter: Monitor internal temperature.[1] Do not allow the temperature to rise above
. A localized exotherm will cause immediate ester attack.
-
-
Digestion: Once addition is complete, stir at
for 1 hour. Then, allow the reaction to warm slowly to over 2 hours.-
Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of starting material (
) and appearance of the alcohol ( ).
-
Phase 3: Quench & Workup
-
Quenching: Cool back to
. Quench by adding saturated (10 mL) dropwise. Vigorous precipitation of magnesium salts will occur. -
Partitioning: Allow to warm to room temperature. Dilute with
(50 mL) and water (20 mL). -
Extraction: Separate layers. Extract the aqueous phase with
( ). -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Data Interpretation
-
Yield Expectations: 85-92% Isolated Yield.
-
Spectroscopic Markers (
NMR): Look for the disappearance of the ketone carbonyl carbon in NMR ( ) and appearance of the quaternary carbinol ( ). The methyl ester singlet ( ) must remain intact.
Advanced Optimization: The "CeCl₃" Modification
For substrates where the ester is particularly reactive, or if "double addition" persists, the Imamoto Protocol (Organocerium) is the gold standard.
Protocol Adjustment:
-
Dry
( , high vacuum, 2h) to generate anhydrous . -
Suspend
(1.5 equiv) in THF and stir for 2h at RT. -
Cool to
, add , and stir for 30 min to form the organocerium species ( ). -
Add the substrate.[1][2] Why? Organocerium reagents are more nucleophilic toward ketones but significantly less basic and less reactive toward esters than Grignards, maximizing chemoselectivity [1].
Troubleshooting Guide (The "Grignard Whisperer")
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | "Wet" Grignard or Enolization | Titrate Grignard before use. If enolization is suspected (rare for benzoylformates but possible), use the |
| Double Addition (Diol) | Temp too high or addition too fast | Strict T-control at |
| Complex Mixture (Tars) | The Mg reagent is attacking the F-C bond. Switch solvent to |
Safety & Handling
-
Fluorinated Aromatics: 3,4-difluoro derivatives can be skin sensitizers. Use double-gloving (Nitrile).
-
Exotherms: The addition of Grignard to
-keto esters is highly exothermic. Runaway reactions can lead to solvent boiling and loss of containment. -
Waste: Quenched mixtures contain magnesium salts and fluorinated organics. Segregate as halogenated organic waste.
Workflow Visualization
Figure 2: Operational workflow for the chemoselective addition protocol.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 9: Nucleophilic addition to the carbonyl group). Link
-
Sigma-Aldrich. "Methyl 3,4-difluorobenzoate Product Sheet." (Precursor Reference). Link
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th ed., Springer, 2007. (Section 1.2: Organometallic Reagents). Link
-
ChemicalBook. "Methyl benzoylformate Properties and Reactions." Link
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3,4-difluorobenzoylformate
Introduction: The Significance of Methyl 3,4-difluorobenzoylformate in Medicinal Chemistry
This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of the difluorophenyl motif is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability and receptor binding affinity. The α-ketoester functionality serves as a versatile handle for the construction of complex heterocyclic systems, which are prevalent in modern drug discovery. The reliable, scalable, and cost-effective synthesis of this intermediate is therefore of paramount importance to researchers and professionals in the field of drug development.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and industrially viable method. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss critical process parameters for successful large-scale production.
Synthetic Strategy: A Grignard-Based Approach for Scalability and Efficiency
Several synthetic routes to α-keto esters have been reported in the literature, including Friedel-Crafts acylation and oxidation of α-hydroxy esters.[1] However, for the large-scale synthesis of this compound, a Grignard-based approach offers significant advantages in terms of starting material availability, reaction efficiency, and operational simplicity.
The chosen strategy involves the formation of a Grignard reagent from 3,4-difluorobromobenzene, followed by its reaction with dimethyl oxalate. This method is a well-established transformation for the synthesis of α-keto esters.[1]
Reaction Scheme:
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. [2][3]All operations involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and reagents.
-
Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with dimethyl oxalate are exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.
-
Solvent Hazards: Tetrahydrofuran (THF) and diethyl ether are highly flammable. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (C=O of ketone and ester).
Conclusion
The described Grignard-based protocol provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, high yields and purity of the desired product can be achieved. This application note serves as a valuable resource for researchers and drug development professionals seeking to produce this important intermediate on a larger scale.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
-
Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. irf@fhnw. Available from: [Link]
-
Selective grignard addition to dialkyl oxalates: A flow chemistry approach. irf@fhnw. Available from: [Link]
- EP2076482B1 - Method for the production of alpha-keto acids and esters thereof. Google Patents.
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available from: [Link]
- CN103382152A - Preparation method of alpha-keto ester. Google Patents.
-
Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]
-
A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. Available from: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. Organic Chemistry Portal. Available from: [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Googleapis.com. Available from: [Link]
-
Asymmetric Synthesis of Chiral α-Keto Esters via Grignard Addition to Oxalates. ACS Publications. Available from: [Link]
-
ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. Available from: [Link]
-
10.7: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]
- CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde. Google Patents.
- CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes. Google Patents.
-
6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. Pressbooks. Available from: [Link]
-
3,4-Difluorophenylmagnesium bromide solution 0.5 M in THF. Ottokemi. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3,4-difluorobenzoylformate by Recrystallization
Welcome to the technical support guide for the purification of Methyl 3,4-difluorobenzoylformate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar α-keto ester compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification process effectively.
Understanding the Molecule: this compound
This compound is an α-keto ester. The presence of two adjacent carbonyl groups (the ketone and the ester) and the electron-withdrawing difluorinated phenyl ring makes this a polar molecule. Understanding these structural features is crucial for selecting an appropriate recrystallization solvent.
While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structure and data from the closely related Methyl 3,4-difluorobenzoate[1][2][3][4]. The additional ketone group in your target molecule will increase its polarity and likely its melting point compared to the simple benzoate ester.
| Property | Value (Predicted/Inferred) | Rationale & Scientific Insight |
| Molecular Formula | C₉H₆F₂O₃ | Derived from chemical structure. |
| Molecular Weight | 200.14 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid at room temperature | The related Methyl 3,4-difluorobenzoate is a solid with a melting point of 23-27 °C[1]. The additional polar keto group should increase intermolecular forces, favoring a solid state with a higher melting point. |
| Polarity | Moderately to Highly Polar | The two carbonyl groups and two fluorine atoms create significant dipole moments. This polarity dictates that it will be more soluble in polar solvents than in nonpolar ones. |
| Solubility Profile | Sparingly soluble in nonpolar solvents (e.g., hexanes), more soluble in moderately polar (e.g., ethyl acetate, toluene) and polar solvents (e.g., ethanol, methanol, acetone). | The principle of "like dissolves like" is key. The molecule has both aromatic (nonpolar) and keto-ester (polar) characteristics. A good recrystallization solvent will likely have intermediate polarity or be a mixed-solvent system. |
The 'Why' of Recrystallization: A First-Principles Approach
Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound completely at a high temperature but only sparingly at a low temperature.[5] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the liquid phase, or 'mother liquor') or completely insoluble at high temperatures (allowing for removal by hot filtration).[6]
The process hinges on the slow, controlled formation of a crystal lattice. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution. The molecules of this compound will preferentially align with each other, building a pure crystal lattice and excluding impurity molecules that do not fit into this ordered structure.
Core Experimental Protocol: Recrystallization Workflow
This protocol is a foundational workflow. The optimal solvent and specific temperatures must be determined experimentally.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide: A Scientist-to-Scientist Q&A
This section addresses the most common issues encountered during recrystallization, providing both the cause and the solution.
Q1: My compound has turned into a gooey liquid instead of forming crystals. What is 'oiling out' and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.
-
Causality: Oiling out typically happens for two main reasons:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound to below the temperature at which the solution becomes saturated.
-
Rapid Cooling/High Supersaturation: If the solution is cooled too quickly, it can become highly supersaturated, and the compound may crash out of solution as a disorganized, supercooled liquid (the oil) because it lacks the time to form an ordered crystal lattice.[7]
-
-
Scientist-Proven Solutions:
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point.[7]
-
Slow Down the Cooling: Allow the flask to cool to room temperature on an insulated surface (e.g., a cork ring or folded paper towels) before moving it to an ice bath. Very slow cooling is critical for preventing oiling out.[7]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Consider a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" (highly solubilizing) hot solvent. Then, slowly add a "poor" (less solubilizing) "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. This technique effectively lowers the solubility of your compound at a controlled rate.
-
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?
A: The absence of crystals usually points to one of two issues: the solution is not saturated, or crystallization has failed to initiate despite supersaturation.
-
Causality:
-
Excess Solvent: This is the most frequent cause. If too much solvent was added initially, the solution will not be saturated even at low temperatures.[7]
-
Supersaturation: Sometimes, a solution can be cooled below its saturation point without forming crystals. This "supersaturated" state is metastable and requires a nucleation event to begin crystallization.[7]
-
-
Scientist-Proven Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[7]
-
Seed Crystal: Add a tiny crystal of the pure product to the solution. This provides a perfect template for further crystallization.[8]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.[7]
-
Re-evaluate Your Solvent: It's possible the compound is simply too soluble in your chosen solvent, even when cold. A different solvent or a mixed-solvent system may be necessary.
-
Q3: My final yield is extremely low. Where did my compound go?
A: A low yield means a significant portion of your compound was not recovered as solid crystals.
-
Causality:
-
Excessive Solvent: As discussed in Q2, using too much solvent will keep more of your product dissolved in the mother liquor.[5]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, it will be discarded with the insoluble impurities.
-
Washing with Too Much/Warm Solvent: Washing the collected crystals with an excessive amount of cold solvent, or with solvent that is not sufficiently chilled, will dissolve some of your product.[5]
-
-
Scientist-Proven Solutions:
-
Use the Minimum Amount of Solvent: When dissolving the crude solid, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[5]
-
Optimize Washing: Always use ice-cold solvent for washing. Use the smallest volume necessary to rinse the crystals, typically by displacing the mother liquor, not by re-dissolving the solid.
-
Recover a Second Crop: The mother liquor (the filtrate) is saturated with your compound. You can often recover more product by boiling off a significant portion of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Q4: The final crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A: Color in your final product indicates the presence of highly conjugated or chromophoric impurities that have been incorporated into the crystal lattice.
-
Causality: These impurities have solubility properties similar to your target compound, making them difficult to remove by simple recrystallization.
-
Scientist-Proven Solutions:
-
Activated Carbon (Charcoal) Treatment: Activated carbon has a high surface area and can adsorb large, flat, polarizable molecules, which are often the source of color.
-
Protocol: Dissolve the crude solid in the hot solvent. Remove the solution from the heat source and allow it to cool slightly below its boiling point. Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Swirl and then bring the mixture back to a boil for a few minutes.
-
Critical Step: The carbon must be removed via a hot gravity filtration before cooling the solution to crystallize the product.[6]
-
-
Caution: Using too much activated carbon can lead to significant loss of your desired product, as it can also be adsorbed.[6]
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent to begin with?
A: The ideal solvent should have a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures. A good rule of thumb is that solvents with similar functional groups to the solute are often effective.[9] For this compound, which has ester and ketone groups, solvents like ethyl acetate or acetone, perhaps mixed with a nonpolar solvent like hexanes or heptane, would be a logical starting point.[9] Always perform small-scale solubility tests in test tubes before committing your entire batch.
Q: What are the likely impurities from the synthesis of this compound?
A: The impurities will depend on the synthetic route. Common methods for synthesizing α-keto esters can include the oxidation of α-hydroxy esters or the acylation of aromatic compounds.[10][11][12] Potential impurities could include:
-
Starting Materials: Unreacted 3,4-difluorobenzene derivatives or methyl oxalate.
-
Over-oxidation/Side-reaction Products: If using an oxidation route, other oxidized species may be present.
-
Hydrolysis Product: The ester could hydrolyze back to the corresponding carboxylic acid (3,4-difluorobenzoylformic acid), especially if exposed to acidic or basic conditions.
Q: When is a single-solvent versus a mixed-solvent system preferred?
A: A single-solvent system is preferred for its simplicity when you can find a solvent that meets the ideal solubility criteria. A mixed-solvent system (also called a solvent/anti-solvent system) is invaluable when no single solvent is ideal. This is often the case when a compound is either too soluble or too insoluble in common solvents. The technique allows for fine-tuning the solvent's polarity to achieve the perfect solubility balance for effective recrystallization.
References
-
Recrystallization - Part 2. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry website. [Link]
-
Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry website. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website. [Link]
-
Recrystallization. (n.d.). Retrieved from Wired Chemist. [Link]
-
Recrystallization Issues. (2024, October 17). Retrieved from Reddit r/Chempros. [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
- A kind of preparation method of 3,4- difluorobenzaldehydes. (2019).
- Preparation method of alpha-keto ester. (2013).
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2011). ResearchGate. [Link]
-
Process for synthesizing 3,4-difluorobenzonitrile. (n.d.). Patsnap. [Link]
-
Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α-Ketoesters and Esters. (2020). PubMed. [Link]
-
Methods for the Synthesis of α-Keto Esters. (2025). ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from a university chemistry department website. [Link]
Sources
- 1. Methyl 3,4-difluorobenzoate 97 369-25-5 [sigmaaldrich.com]
- 2. Methyl 3,4-difluorobenzoate | CAS 369-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3,4-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 3,4-difluorobenzoate 97 369-25-5 [sigmaaldrich.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of Methyl 3,4-difluorobenzoylformate Derivatives
Topic: Optimizing Enantioselectivity for Methyl 3,4-difluorobenzoylformate Reduction Ticket ID: OPT-34DF-BF-2024 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Substrate Analysis
User Context: You are likely synthesizing (R)- or (S)-Methyl 3,4-difluoromandelate , a critical chiral building block for pharmaceutical intermediates (e.g., anticoagulants, antitumor agents).
Substrate Profile:
-
Compound: this compound.
-
Reactivity Class:
-Keto ester with an electron-deficient aryl ring. -
Critical Challenge: The 3,4-difluoro substitution significantly increases the electrophilicity of the ketone carbonyl. While this accelerates reduction, it also promotes hydration (gem-diol formation) in the presence of trace moisture. The hydrate is often unreactive or leads to background racemic reduction, killing enantiomeric excess (ee).
Troubleshooting Guide (Q&A)
Category A: Chemocatalysis (Asymmetric Transfer Hydrogenation - ATH)
Primary System: RuCl(p-cymene)[(R,R)-TsDPEN]
Q1: My conversion is high (>95%), but the ee% has dropped from 98% to 85% in recent batches. What changed? Diagnosis: This is often due to background racemic reduction or temperature drift .
-
Root Cause 1: The electron-deficient nature of the 3,4-difluoro ring makes the ketone highly susceptible to non-catalyzed reduction if any achiral reducing species are present, or if the temperature is too high, allowing the "uncatalyzed" pathway to compete.
-
Root Cause 2: Catalyst degradation. Ruthenium hydrides are sensitive to oxygen.
-
Action Plan:
-
Lower Temperature: Reduce reaction temperature from 25°C to 0°C or even -10°C. The enantioselective catalytic pathway usually has a lower activation energy than the racemic background reaction; cooling suppresses the background rate more than the catalytic rate.
-
Check Base Ratio: Ensure the Triethylamine (TEA) to Formic Acid ratio is strictly controlled (usually 5:2 azeotrope or 1:1 depending on the protocol). Excess base can promote racemization of the product
-hydroxy ester via enolization.
-
Q2: The reaction stalls at 60-70% conversion despite adding more catalyst. Why? Diagnosis: Product Inhibition or Substrate Hydration .
-
Mechanism: The 3,4-difluorobenzoylformate carbonyl is so electron-poor that it avidly binds water to form a gem-diol. This hydrate does not fit into the chiral lattice of the Ru-TsDPEN catalyst.
-
Action Plan:
-
Solvent Drying: rigorously dry your solvent (DMF or DCM). Water content must be <50 ppm.
-
Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel to scavenge water produced or introduced.
-
CO2 Removal: If using Formic Acid, CO2 generation can saturate the solution and shift equilibrium. Ensure adequate venting or nitrogen sparging.
-
Category B: Biocatalysis (Ketoreductases - KREDs)
Primary System: NADPH-dependent KRED + Glucose Dehydrogenase (GDH) for recycling
Q3: The enzyme works on the non-fluorinated analogue but shows <5% activity on the 3,4-difluoro substrate. Diagnosis: Steric/Electronic Mismatch or Substrate Toxicity .
-
Insight: The fluorine atoms change the dipole moment and volume of the phenyl ring. The enzyme active site may not accommodate the slightly larger van der Waals radius of Fluorine (1.47 Å) compared to Hydrogen (1.20 Å) at the 3,4-positions.
-
Action Plan:
-
Cosolvent Screen: The substrate solubility is likely poor in buffer. Add 5-10% DMSO or IPA.
-
Substrate Loading: High concentrations of fluorinated aromatics can deactivate enzymes. Lower substrate concentration to 10 g/L and run in fed-batch mode.
-
Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Target: >99% Conversion, >96% ee
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 - 1.0 mol%)
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix)
-
Solvent: Anhydrous DMF or DCM (Degassed)
Step-by-Step:
-
Inertion: Flame-dry a Schlenk flask and cool under Argon flow.
-
Catalyst Prep: Charge the flask with the Ru-catalyst (1 mol%).
-
Solvent Addition: Add anhydrous DMF (concentration 0.5 M relative to substrate).
-
H-Source: Add Formic Acid/TEA mixture (2.0 - 3.0 eq). Stir for 10 mins to activate the catalyst (formation of the Ru-Hydride species).
-
Critical Step: Observe color change (usually orange to deep red/brown).
-
-
Substrate Addition: Add this compound either as a solid or dissolved in minimal DMF.
-
Reaction: Stir at 0°C (ice bath) for 12-24 hours. Monitor by HPLC.
-
Quench: Add water and extract with Ethyl Acetate. Wash organic layer with sat. NaHCO3 (to remove formic acid) and Brine.
Protocol B: Enzymatic Reduction Screening
Target: Identification of optimal KRED
Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM MgSO4. Cofactor Mix: 1.0 g/L NADP+, 1.0 g/L NAD+, 5.0 g/L Glucose, 10 U/mL GDH (Glucose Dehydrogenase).
Step-by-Step:
-
Plate Prep: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix.
-
Enzyme Addition: Add 1-5 mg of different KRED lyophilized powders to each well.
-
Substrate Addition: Add 10-20 mg of this compound dissolved in 50 µL DMSO.
-
Incubation: Shake at 30°C / 600 rpm for 24 hours.
-
Analysis: Extract 100 µL aliquot with 400 µL Acetonitrile. Centrifuge. Analyze supernatant via Chiral HPLC.
Data Summary: Solvent & Condition Effects
The following table summarizes expected trends based on the electronic nature of the substrate and standard ATH kinetics.
| Parameter | Condition | Expected Conversion (24h) | Expected ee% | Notes |
| Solvent | DCM (Dichloromethane) | High (95%) | High (96-99%) | Best for solubility; easier workup. |
| DMF (Dimethylformamide) | High (98%) | Moderate (90-95%) | Can coordinate to Ru; harder to remove. | |
| MeOH (Methanol) | Low (40%) | Low (<50%) | Avoid. Promotes hemiacetal/hydrate formation. | |
| Temp | 25°C (Room Temp) | 100% | 90-94% | Fast, but risk of background reduction. |
| 0°C | 95% | >98% | Optimal balance. | |
| H-Source | HCOOH/TEA (5:2) | High | High | Standard azeotrope. |
| Isopropanol (Transfer) | Low | Moderate | Reversible; equilibrium limits conversion. |
Visualizations
Diagram 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yield or enantioselectivity in ATH of benzoylformates.
Diagram 2: Ru-TsDPEN Catalytic Cycle (ATH)
Caption: Mechanism of Asymmetric Transfer Hydrogenation showing the critical hydride transfer step.
References
-
Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[1][2] Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.[2]
-
Ohkuma, T., et al. (2000). Asymmetric Transfer Hydrogenation of α-Keto Esters. Journal of the American Chemical Society.[2] (Foundational work on Ru-TsDPEN for keto esters).
-
BenchChem Protocols . Application Notes and Protocols for the Enzymatic Synthesis of (S)-Mandelic Acid.
-
Vertex AI Search Results . Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes.
Sources
Preventing hydrolysis of Methyl 3,4-difluorobenzoylformate during storage
Executive Summary
Methyl 3,4-difluorobenzoylformate is a specialized
This guide provides a self-validating system for storage and handling to ensure reagent integrity.
Module 1: The Mechanism of Failure
Why does this compound degrade?
To prevent degradation, one must understand the driving force. The 3,4-difluoro substitution pattern on the phenyl ring pulls electron density away from the carbonyl carbons. Combined with the adjacent keto-ester motif, the carbonyl carbons become highly electrophilic "hotspots" for nucleophilic attack by water.
Degradation Pathway
The following diagram illustrates the stepwise failure mode. Note that hydrolysis is often irreversible under storage conditions, while hydration can be reversible but complicates stoichiometry.
Figure 1: Mechanism of moisture-induced hydrolysis. The electron-deficient ring accelerates the initial nucleophilic attack.
Module 2: Critical Storage Protocols
Standard Operating Procedures (SOP) for Long-Term Integrity
Do not rely on standard "cool, dry place" instructions. Follow this tiered storage protocol.
Tier 1: The Golden Rules (Mandatory)
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction.
-
Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) after every use. Argon is preferred as it is heavier than air and forms a better blanket.
-
Desiccation: Secondary containment is required. Place the primary vial inside a jar containing active desiccant (e.g., Drierite™ or activated molecular sieves).
Tier 2: Solvent Compatibility Table
When preparing stock solutions, the choice of solvent is critical.
| Solvent Class | Compatibility | Risk Level | Notes |
| Alcohols (MeOH, EtOH) | Incompatible | High | Promotes transesterification and solvolysis. Avoid completely. |
| Ethers (THF, Et₂O) | Conditional | Medium | Must be distilled/dried. Wet THF causes rapid hydrolysis. |
| Chlorinated (DCM, CHCl₃) | Excellent | Low | Best for short-term handling. Must be anhydrous. |
| DMSO/DMF | Caution | Medium-High | Hygroscopic nature of these solvents introduces water. Use fresh ampules only. |
Module 3: Troubleshooting & Diagnostics
How do I know if my reagent is compromised?
Before running a critical reaction, validate the purity of your material using this workflow.
Diagnostic Decision Tree
Figure 2: Quality Control Decision Tree. Note: 1H-NMR is the definitive test.
Key NMR Signals (CDCl₃)
-
Intact Ester: Sharp singlet at
3.95 - 4.00 ppm (3H, -COOCH ₃). -
Hydrolyzed Acid: Disappearance of the methyl singlet; appearance of a broad acidic proton signal (often invisible or very broad >11 ppm).
-
Gem-Diol (Hydrate): If the ketone hydrates, you may see a shift in the aromatic region due to the change in hybridization at the
-carbon, though the ester methyl signal may remain close to the parent.
Module 4: Frequently Asked Questions (FAQ)
Q1: I left the bottle uncapped on the bench for 2 hours. Is it ruined? A: It is likely compromised but not necessarily "ruined." The surface layer has likely hydrolyzed.
-
Immediate Action: Purge with Nitrogen immediately.
-
Validation: Take a small aliquot for NMR. If hydrolysis is <5%, you may proceed, but factor this impurity into your stoichiometry.
Q2: Can I dry the compound if it gets wet? A: No. You cannot "dry" water out of this compound because the water reacts chemically (hydrolysis) rather than just sitting physically mixed. Once the bond is broken, you must chemically regenerate it (e.g., treat the acid with SOCl₂/MeOH) to recover the ester.
Q3: Why does the liquid turn cloudy? A: Cloudiness often indicates the formation of 3,4-difluorobenzoylformic acid , which is typically a solid and less soluble in the organic ester matrix. This is a visual "red flag" for significant degradation.
Q4: Can I store a stock solution in DMSO? A: Not recommended for long periods (>24h). DMSO is hygroscopic and will pull water from the air through standard septa, leading to slow hydrolysis. Store as a neat solid/oil and dissolve immediately before use.
References
-
Hydrolytic Stability of
-Keto Esters:- -ketoglutarate esters)
-
Source:
-
General Ester Handling
- Protocols for moisture-sensitive acyl halides and activ
-
Source:
-
Synthesis and Reactivity of Fluorinated Benzoates
- Data on the synthesis and stability of methyl 3,4-difluorobenzoate deriv
-
Source:
Technical Support Center: Methyl 3,4-difluorobenzoylformate Purification
Topic: Removing impurities from crude Methyl 3,4-difluorobenzoylformate Ticket ID: #MDFBF-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This compound is a critical intermediate, often utilized in the synthesis of quinolone antibiotics and agrochemicals. Its purification presents a unique "double-edged" challenge:
-
Friedel-Crafts Residues: The synthesis typically involves aluminum chloride (
), leading to sticky aluminum-organic complexes that plague phase separation. -
Alpha-Keto Instability: The
-keto ester moiety is highly electrophilic, making it susceptible to rapid hydrolysis (to the acid) or thermal decarbonylation (to the benzoate) if mishandled.
This guide provides a troubleshooting framework to navigate these competing risks.
Module 1: The "Black Tar" Scenario (Workup & Isolation)
User Issue: "My crude reaction mixture is dark, viscous, and the organic layer won't separate cleanly from the aqueous phase. It looks like black tar."
Root Cause Analysis
This is the hallmark of incomplete aluminum salt quenching. In Friedel-Crafts acylations, the carbonyl oxygen forms a strong Lewis acid-base complex with aluminum species (
Troubleshooting Protocol
Step 1: The Acidic Quench (Mandatory) Do not use water alone. You must use dilute acid to protonate the complex and solubilize aluminum salts.
-
Protocol: Pour the reaction mixture slowly into a stirred mixture of Ice + 1N HCl (Ratio: 5 parts ice/acid to 1 part reaction mix).
-
Why? The HCl prevents the formation of insoluble aluminum hydroxides (
), which act as emulsifiers.
Step 2: The Emulsion Breaker If an emulsion persists after the acid wash:
-
Filter: Pass the biphasic mixture through a Celite pad to remove fine particulate aluminum salts.
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer to increase ionic strength, forcing the organic product out.
Visualizing the Quench Logic
Figure 1: Logic flow for breaking the Aluminum-Carbonyl complex without forming emulsions.
Module 2: The "Disappearing Ester" (Hydrolysis Control)
User Issue: "I had product by TLC, but after washing with bicarbonate and drying, my yield dropped, and I see a new peak in the HPLC corresponding to the carboxylic acid."
Root Cause Analysis
This compound contains an
-
The Trap: Standard ester workups often use 10% NaOH or saturated Sodium Bicarbonate (
) to neutralize acid. For this molecule, even weak bases can trigger rapid hydrolysis to 3,4-difluorobenzoylformic acid .
Corrective Action Plan
1. The "Flash" Wash Technique If you must neutralize residual HCl from the quench:
-
Use cold saturated
. -
Contact time: < 2 minutes. Shake quickly and separate immediately.
-
Alternative: Wash with water, then brine. Rely on the drying agent (anhydrous
) to remove trace acid, or use a solid base scavenger (like solid ) during the drying step, then filter.
2. Drying is not Optional The keto-ester will hydrolyze slowly even in "wet" organic solvents.
-
Protocol: Dry the organic layer over
(Magnesium Sulfate) for at least 30 minutes. is preferred over here due to its higher water capacity and faster kinetics.
Module 3: Advanced Purification (The "Stubborn Impurity")
User Issue: "I have a persistent impurity (approx. 3-5%) that elutes just before my product. Is it an isomer?"
Impurity Identification
Common impurities in this synthesis include:
-
1,2-Difluorobenzene: Unreacted starting material (volatile).
-
Methyl 3,4-difluorobenzoate: Formed via thermal decarbonylation (loss of CO).
-
Isomers: 2,3-difluoro isomers (rare due to sterics but possible).
Purification Strategy: Crystallization vs. Distillation
We recommend Crystallization over distillation for this specific intermediate to avoid thermal degradation.
Option A: Crystallization (Recommended)
The high melting point of the benzoylformate allows for purification via solubility differentials.
Solvent Screening Table:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| IPA (Isopropyl Alcohol) | 100% | High | Excellent for removing non-polar starting materials. Cool to -10°C. |
| Hexane / EtOAc | 9:1 | Moderate | Good for removing polar tars, but yield may be lower. |
| Ethanol / Water | 8:2 | Risk | Avoid. Water promotes hydrolysis during heating. |
| Toluene | 100% | Low | Product is often too soluble; hard to crystallize. |
Protocol:
-
Dissolve crude solid in minimum hot IPA (approx. 50-60°C). Do not boil.
-
Allow to cool slowly to room temperature with stirring.
-
Chill in an ice bath (0-4°C) for 1 hour.
-
Filter cold and wash with cold Hexane.
Option B: Vacuum Distillation (High Risk/High Reward)
Only use if the product is an oil or fails to crystallize.
-
Requirement: High Vacuum (< 1 mbar).
-
Warning: Keep pot temperature below 110°C . Above this, the
-keto ester ejects Carbon Monoxide (CO) to form the benzoate impurity.
Impurity Pathways Diagram
Figure 2: Common degradation pathways. Note that Impurity B is thermally induced, while Impurity A is chemically induced.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. Silica is slightly acidic and usually safe, but avoid basic modifiers like Triethylamine (TEA) in your eluent, as they will trigger decomposition. A gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is typically effective.
Q: How should I store the purified material? A: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C . Moisture is the enemy; ensure the container is tightly sealed to prevent hydrolysis over time.
Q: The product turned yellow after distillation. Why? A: Yellowing often indicates the formation of 1,2-dicarbonyl decomposition products or trace polymerization. If the NMR is clean, the color may be cosmetic. A simple filtration through a small pad of activated charcoal can remove the color bodies.
References
-
Friedel-Crafts Workup Protocols
-
Ester Stability & Hydrolysis
-
Purification Context (Fluorinated Aromatics)
Sources
Technical Support Center: Solvent Selection for Methyl 3,4-difluorobenzoylformate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3,4-difluorobenzoylformate. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection for successful reaction outcomes. Moving beyond generic advice, we will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Core Principles & General FAQs
Before delving into reaction-specific issues, it's crucial to grasp the fundamental principles governing how solvents influence chemical reactions. The unique structure of this compound—an aromatic α-ketoester—presents distinct challenges and opportunities in solvent selection.
Q1: I am setting up a new reaction with this compound. Where do I even begin with solvent selection?
A1: The logical starting point is to analyze the mechanism of your planned reaction. The cardinal rule is "like dissolves like," meaning the solvent should effectively dissolve your reactants to ensure they can interact.[1] For this compound, which is a polar molecule, polar solvents are generally a good starting point.[2][3][4]
However, the most critical factor is the nature of the reaction's transition state. According to the Hughes-Ingold rules, the choice of solvent can dramatically alter reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents.[5]
Here is a foundational workflow to guide your initial choice:
Caption: Initial solvent selection decision workflow.
Q2: What are the key solvent properties I should be comparing?
A2: Beyond simple solubility, several physical properties of a solvent are critical. The most important include the dielectric constant (a measure of polarity), the dipole moment, and whether the solvent is protic (contains acidic protons, like O-H or N-H bonds) or aprotic.[6][7]
This table summarizes key properties of common laboratory solvents to aid in your selection process.
| Solvent | Formula | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Classification | Key Considerations |
| Water | H₂O | 80.1 | 100 | Polar Protic | Excellent for dissolving salts; can participate in reactions (hydrolysis). Strong H-bonding.[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 189 | Polar Aprotic | High boiling point; dissolves a wide range of polar and nonpolar compounds. |
| Acetonitrile (ACN) | CH₃CN | 37.5 | 82 | Polar Aprotic | Lower boiling point than DMF/DMSO, easier to remove. Good for Sₙ2 reactions.[8] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 36.7 | 153 | Polar Aprotic | High boiling point; excellent solvent but can be difficult to remove completely. |
| Methanol (MeOH) | CH₃OH | 32.7 | 65 | Polar Protic | Can solvate and deactivate strong nucleophiles through hydrogen bonding.[1][9] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 66 | Polar Aprotic | Excellent for organometallic reagents (e.g., Grignard); must be anhydrous.[10][11] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 40 | Polar Aprotic | Volatile, good for reactions near room temperature; can react with some strong nucleophiles. |
| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | 6.0 | 77 | Polar Aprotic | Common for extractions and chromatography; can undergo transesterification.[2][12] |
| Toluene | C₇H₈ | 2.4 | 111 | Nonpolar | Good for reactions requiring high temperatures under anhydrous conditions. |
| Hexane | C₆H₁₄ | 1.9 | 69 | Nonpolar | Used when a nonpolar environment is required; poor solubility for polar compounds.[3] |
Q3: You mentioned "protic" vs. "aprotic." Why is this distinction so critical for my reactions?
A3: This is one of the most important concepts in solvent selection, particularly for reactions involving nucleophiles. The difference lies in their ability to form hydrogen bonds.[1][7]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions. They solvate anions (like many nucleophiles, e.g., F⁻, RO⁻) very tightly through hydrogen bonding, creating a "solvent cage" that blunts their nucleophilicity.[1][13] Therefore, if your reaction requires a strong, "naked" nucleophile, a protic solvent is often a poor choice.[9][14] However, they excel at stabilizing carbocation intermediates, making them ideal for Sₙ1-type reactions.[7][8][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) lack acidic protons. They still have dipoles to solvate cations, but they leave anions relatively unsolvated and highly reactive.[8] This makes them the solvents of choice for reactions that depend on the strength of an anionic nucleophile, such as Sₙ2 reactions.[7][8]
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Section 2: Troubleshooting Reaction-Specific Issues
Nucleophilic Acyl Substitution (e.g., Amidation)
Q4: My amidation reaction with this compound and a primary amine is extremely slow in DCM. What's wrong?
A4: This is a common issue. While DCM is a reasonable starting point, its polarity may be insufficient to stabilize the charged tetrahedral intermediate formed during nucleophilic acyl substitution. A slow reaction rate often points to a transition state that is significantly more polar than the starting materials.
Troubleshooting Steps:
-
Switch to a More Polar Aprotic Solvent: A solvent like DMF or acetonitrile can better stabilize the polar transition state, thereby lowering the activation energy and increasing the reaction rate.[6][15]
-
Consider Solvent-Promoted Reactivity: For some reactions with aromatic amines, highly polar protic solvents like water or hexafluoroisopropyl alcohol (HFIP) can surprisingly accelerate the reaction, even without a catalyst, by facilitating proton transfer in the transition state.[16]
-
Check for Solubility: Ensure your amine starting material is fully dissolved. If it is a salt (e.g., a hydrochloride salt), it may have poor solubility in less polar solvents like DCM. In such cases, DMSO is an excellent choice.
Q5: I'm attempting a reaction with an amine in an alcohol solvent (e.g., ethanol) and getting a mixture of my desired amide and an ethyl ester. Why?
A5: You are observing competitive transesterification.[12] Alcohols can act as nucleophiles, especially under acidic or basic conditions or at elevated temperatures. Your solvent is participating in the reaction.
Solution:
-
Use a Non-Nucleophilic Solvent: Immediately switch to an aprotic solvent that cannot participate in the reaction. Good choices include THF, DMF, acetonitrile, or toluene, depending on the temperature requirements and polarity needed.
Grignard & Organometallic Additions
Q6: I'm adding a Grignard reagent to this compound in THF, but I'm getting very low conversion and recovery of my starting material. What's the most likely cause?
A6: This scenario almost always points to two critical solvent-related issues with Grignard reactions:
-
Presence of Water: Grignard reagents are exceptionally strong bases and will be instantly quenched by even trace amounts of water or other protic impurities (like alcohols).[10][11][17] Your solvent and glassware must be scrupulously anhydrous.
-
Improper Solvent Choice: Grignard reagents require a coordinating aprotic solvent, typically an ether like diethyl ether or THF.[10][18] The lone pairs on the ether oxygen atoms coordinate to the magnesium center, stabilizing the reagent and keeping it in solution.[11][18] Using a non-coordinating solvent like hexane or toluene will fail. Using a reactive solvent like ethyl acetate or DCM will destroy the reagent.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator under vacuum or assemble hot and cool under a stream of dry nitrogen or argon.
-
Solvent: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system (SPS). Solvents like THF should be distilled from a drying agent (e.g., sodium/benzophenone) if an SPS is unavailable.[10]
-
Atmosphere: Conduct the entire reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
Reduction of the Ketone
Q7: I am trying to reduce the ketone of this compound to the corresponding alcohol. How does solvent choice impact this transformation?
A7: Solvent choice is crucial for both reactivity and selectivity.
-
Reagent Compatibility: Hydride reducing agents (e.g., NaBH₄, LiAlH₄) can react with protic solvents. Sodium borohydride (NaBH₄) is stable in alcohols like methanol or ethanol, which can also serve to protonate the resulting alkoxide. However, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) reacts violently with protic solvents and must be used in aprotic ethers like THF or diethyl ether.
-
Stereoselectivity: For stereoselective reductions using chiral reagents like DIP-Chloride, the solvent choice can be paramount.[19] These reactions often proceed through a highly organized, six-membered transition state. The reaction is typically performed in a non-coordinating, aprotic solvent (e.g., THF, diethyl ether) to maximize the influence of the chiral reagent on the stereochemical outcome.[19] Using a coordinating solvent could interfere with the formation of the required transition state.
-
Biocatalytic Reductions: If you are using ketoreductase (KRED) enzymes, the solvent system is often a buffer, but may include a small percentage of a water-miscible organic co-solvent (like IPA or DMSO) to aid substrate solubility.[20][21] However, high concentrations of organic solvents can denature the enzyme. Some studies have explored using immobilized enzymes in nonpolar organic solvents like hexane to control stereochemistry.[22]
Section 3: Example Experimental Protocol
This protocol provides a general framework for a nucleophilic acyl substitution reaction (amidation). It emphasizes the critical steps related to solvent handling.
Protocol: Synthesis of N-benzyl-3,4-difluorobenzoylformamide
-
Preparation:
-
Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen.
-
Equip the flask with a rubber septum.
-
-
Reagent Addition:
-
To the flask, add this compound (e.g., 1.0 g, 1.0 equiv).
-
Add 20 mL of anhydrous acetonitrile via syringe. Stir the mixture until the starting material is fully dissolved. Anhydrous DMF or THF can also be used as alternatives.
-
In a separate vial, dissolve benzylamine (1.1 equiv) in 5 mL of anhydrous acetonitrile.
-
-
Reaction:
-
Using a syringe, add the benzylamine solution dropwise to the stirred solution of the ketoester at room temperature over 5 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating to 40-50°C can be applied if the reaction is sluggish.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
References
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). Vertex AI Search.
- How does the choice of solvent influence a reaction's r
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
- Solvent effects - Wikipedia. Wikipedia.
- The Influence of Solvent Polarity on Reaction Kinetics: A Comparative Guide Using 1,3,5- Triisopropylbenzene as - Benchchem. (2025). BenchChem.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Minnesota.
- Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosyl
- What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora. (2024). Quora.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College. St.
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
- Why is ether used as a solvent during Grignard reactions? - askIITians. (2025). askIITians.
- NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict. College of Saint Benedict.
- What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? - Quora. (2017). Quora.
- Why is my ester hydrolysis not working : r/Chempros - Reddit. (2025). Reddit.
- Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE - Vedantu. Vedantu.
- Esterification Lab Answers.
- 21.6: Chemistry of Esters. (2022). Chemistry LibreTexts.
- Ester Reactions Summary and Practice Problems - Chemistry Steps. Chemistry Steps.
- Properties and Structure of Aromatic Ester Solvents. (2007). The Journal of Physical Chemistry B.
- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. D-Scholarship@Pitt.
- 15.6: Physical Properties of Esters - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
- How to Make Esters through Esterification | Examples Explained! - YouTube. (2023). YouTube.
- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
- Esters: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things.
- Properties of Esters - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. (1986). The Journal of Organic Chemistry.
- Application Notes and Protocols: Diastereoselective Reduction of α-Keto Esters with DIP-Chloride - Benchchem. (2025). BenchChem.
- Best solvent for FMOC removal : r/Chempros - Reddit. (2022). Reddit.
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. (2016).
- CN103382152A - Preparation method of alpha-keto ester - Google Patents.
- Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | Request PDF - ResearchGate. (2025).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. users.wfu.edu [users.wfu.edu]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 18. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 21. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Stability of Methyl 3,4-difluorobenzoylformate under acidic conditions
Topic: Stability & Handling Under Acidic Conditions
Ticket ID: MDFBF-STAB-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Part 1: Core Directive & Technical Analysis
The "Double Activation" Hazard
You are likely accessing this guide because you are observing inconsistent yields, "disappearing" product during scale-up, or the appearance of a polar impurity (RRT ~0.8-0.9) during HPLC analysis.
Methyl 3,4-difluorobenzoylformate is not a standard ester.[1] It represents a class of metastable
The Mechanistic Causality
- -Keto Activation: The ketone adjacent to the ester withdraws electron density via induction, making the ester carbonyl carbon significantly more electrophilic than a standard benzoate.
-
Ring Fluorination (Hammett Effect): The fluorine atoms at positions 3 and 4 are strong electron-withdrawing groups (EWGs). According to the Hammett equation, these substituents stabilize the transition state of nucleophilic attack (hydrolysis), further accelerating the degradation rate compared to non-fluorinated analogs.
Conclusion: Under acidic conditions (pH < 4), this compound does not just "sit"; it actively degrades to 3,4-difluorobenzoylformic acid and methanol via an
Part 2: Troubleshooting Modules (Q&A)
Module A: "My product disappears during aqueous workup."
User Question: I synthesized the ester using
Root Cause:
You likely triggered acid-catalyzed hydrolysis during the wash. While 1M HCl is standard for "locking" phenols or amines, it is too aggressive for electron-deficient
Corrective Protocol:
-
Avoid Strong Acid Washes: Replace 1M HCl with 0.5M Citric Acid or a Phosphate Buffer (pH 5-6) .
-
Cold Processing: Perform all aqueous washes at 0–5°C . The rate of hydrolysis drops significantly at lower temperatures (
follows Arrhenius behavior). -
Rapid Separation: Do not let layers settle for prolonged periods. Centrifuge if necessary to speed up phase separation, then immediately dry the organic layer over
to remove residual water.
Module B: "I see a new peak growing in my HPLC samples."
User Question: I stored my samples in acetonitrile/water (0.1% TFA) for overnight sequencing. A new peak (Peak B) is appearing at a lower retention time than the Main Peak (Peak A).
Root Cause: The solvent system is the culprit. Acetonitrile/Water with TFA (Trifluoroacetic acid) is acidic (pH ~2). You are observing on-column/in-vial hydrolysis.
-
Peak A: this compound (Ester).
-
Peak B: 3,4-difluorobenzoylformic acid (Hydrolysis Product).
Corrective Protocol:
-
Switch Diluents: Use anhydrous acetonitrile or methanol (without acid) for sample preparation.
-
Run Immediately: If aqueous mobile phases are required, inject samples immediately after preparation.
-
Buffer the Mobile Phase: If possible, use an Ammonium Acetate buffer (pH 5.5) instead of TFA for the analysis of this specific intermediate.
Module C: Comparative Stability Data
The following table illustrates the relative reactivity, derived from Hammett substituent constants (
| Compound | Substituents | Electronic Effect | Relative Hydrolysis Rate (Acidic) | Stability Risk |
| Methyl Benzoate | None | Baseline | 1.0 (Reference) | Low |
| Methyl Benzoylformate | Inductive Withdrawal | ~100x Faster | Moderate | |
| This compound | Strong Withdrawal | ~500x Faster | High |
Part 3: Validation Protocols
Protocol 1: The "Acid Stress Test" (Self-Validating)
Use this protocol to determine the safe handling window for your specific batch.
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of this compound in 10 mL of THF.
-
Initiation: Add 10 mL of 0.1M HCl (aq). Vortex.
-
Sampling:
-
Take a 50
L aliquot immediately ( ). Quench in 950 L cold Acetonitrile. -
Repeat sampling at 15 min, 30 min, 1 hour, and 2 hours.
-
-
Analysis: Analyze via HPLC (UV 254 nm). Plot
vs. Time. -
Calculation: The slope
gives you .-
Pass Criteria: If degradation > 5% in 15 mins, avoid all acidic aqueous contact during scale-up.
-
Part 4: Visualizations
Figure 1: Mechanism of Acid-Catalyzed Degradation
Caption: The electron-withdrawing nature of the fluorine atoms and the
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing yield loss or purity issues with this compound.
References
-
Hammett, L. P. (1937).[2] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society. Link
-
Cooper, A. J. L., et al. (1983).[3] "Synthesis and properties of the
-keto acids". Chemical Reviews, 83(3), 321-358.[3] Link - Kirby, A. J. (1972). "Hydrolysis and Formation of Esters of -Keto Acids". Comprehensive Chemical Kinetics. (General reference on -keto ester kinetics).
-
BenchChem Technical Data. (2025). "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate" (Analogous esterification protocols). Link
-
Study.com. (n.d.). "Mechanism for the basic hydrolysis of methyl benzoate". (General ester hydrolysis mechanism).[4][5][6] Link
Sources
- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. studylib.net [studylib.net]
- 6. sites.msudenver.edu [sites.msudenver.edu]
Validation & Comparative
Comparative Guide: Reactivity of Fluorinated vs. Non-Fluorinated Benzoylformates
Executive Summary
This guide provides a technical comparison between Benzoylformates (BF) and their Fluorinated analogues (F-BF) , specifically focusing on methyl benzoylformate (MBF) versus methyl 4-fluorobenzoylformate (F-MBF). These
Key Differentiator: The introduction of a fluorine atom at the para-position of the phenyl ring alters the electronic landscape of the
-
Enhanced Electrophilicity: The inductive electron-withdrawing effect (-I) activates the
-keto group toward nucleophilic attack. -
Modified Photokinetics: F-substitution affects the triplet state energy (
) and bond dissociation energy (BDE), influencing Norrish Type I cleavage rates. -
Enzymatic Binding Affinity: F-BFs often exhibit tighter binding (lower
) to enzymes like benzoylformate decarboxylase, though turnover rates ( ) may decrease due to transition state stabilization.
Fundamental Chemical Profile[1][2][3]
Electronic Effects & Carbonyl Reactivity
The reactivity differences stem from the balance between the inductive withdrawal (-I) and resonance donation (+R) of the fluorine substituent.
| Feature | Non-Fluorinated (MBF) | Fluorinated (4-F-MBF) | Mechanistic Impact |
| Hammett Constant ( | 0.00 | 0.06 | F is weakly electron-withdrawing overall, increasing carbonyl electrophilicity. |
| Carbonyl IR Stretch | ~1680-1690 cm⁻¹ | ~1690-1700 cm⁻¹ | Higher wavenumber in F-BF indicates a stiffer, more polarized C=O bond. |
| Hydration Tendency | Low | Moderate | F-BFs are more prone to forming gem-diols in aqueous media due to higher electrophilicity. |
| Lipophilicity (LogP) | ~1.9 | ~2.1 | Fluorination increases lipophilicity, affecting membrane permeability and enzyme binding. |
Nucleophilic Susceptibility
The
Photochemical Performance: Norrish Type I Cleavage
Benzoylformates are Type I photoinitiators that undergo homolytic cleavage between the carbonyl carbons upon UV/LED irradiation.
Mechanism of Action
Upon absorbing a photon (typically 300–400 nm), the molecule enters an excited singlet state (
Performance Comparison
Recent studies utilizing LED sources (405 nm) have highlighted distinct advantages for fluorinated derivatives.
-
Absorption: Both MBF and F-MBF have weak absorption tails in the visible region (405 nm), which is advantageous for deep-layer photocuring . High extinction coefficients would lead to surface screening (skin curing) and uncured bottoms.
-
Radical Generation: The electron-withdrawing nature of fluorine destabilizes the benzoyl radical slightly compared to the unsubstituted version, but it can lower the barrier for the cleavage step by affecting the triplet state energy surface.
-
Curing Depth: F-MBF derivatives have demonstrated curing depths up to 6.5 cm under 405 nm LED irradiation, comparable to or exceeding standard MBF formulations due to optimized photobleaching properties.
Figure 1: Photochemical pathway for Benzoylformate initiators. Fluorine substitution modulates the Triplet State energy, influencing the rate of cleavage.
Biocatalytic Profile: Enzymatic Reduction
Benzoylformates are substrates for stereoselective reduction to mandelates (chiral
Kinetic Data: Benzoylformate Decarboxylase (BFD)
Research on Pseudomonas putida BFD reveals how the fluorine atom changes enzyme kinetics. The enzyme uses Thiamin Diphosphate (ThDP) as a cofactor.
| Substrate | Interpretation | |||
| Benzoylformate (H) | 340 | 81 | 2.4 x 10⁵ | Standard substrate profile. |
| 4-Fluorobenzoylformate (F) | 190 | 20 | 1.1 x 10⁵ | Tighter Binding: Lower |
| 4-Bromobenzoylformate | (Inhibitor) | N/A | N/A | Halogen size limit reached; acts as competitive inhibitor ( |
Implication: For biocatalytic synthesis of fluorinated mandelic acid derivatives, the reaction will proceed with high affinity but may require longer reaction times compared to the non-fluorinated congener.
Experimental Protocols
Synthesis of Methyl 4-Fluorobenzoylformate
Method: Friedel-Crafts Acylation. Rationale: This method ensures regioselectivity (para-substitution) and high yields using readily available precursors.
Materials:
-
Fluorobenzene (10 mmol)
-
Methyl oxalyl chloride (12 mmol) [Alternative: Oxalyl chloride followed by Methanol quench]
-
Aluminum Chloride (
, 15 mmol) -
Dichloromethane (DCM, anhydrous)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a Nitrogen atmosphere.
-
Solvation: Add
(2.0 g, 15 mmol) and anhydrous DCM (20 mL) to the flask. Cool to 0°C in an ice bath. -
Acyl Chloride Addition: Dropwise add Methyl oxalyl chloride (1.1 mL, 12 mmol) to the suspension. Stir for 15 min until the complex forms (solution may darken).
-
Substrate Addition: Dropwise add Fluorobenzene (0.94 mL, 10 mmol) dissolved in 5 mL DCM over 20 minutes. Keep temperature < 5°C to prevent poly-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.
-
Quench: Pour the reaction mixture slowly into 50 g of crushed ice/HCl (1M) mixture. Caution: Exothermic evolution of HCl gas.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics.
-
Purification: Wash with sat.
, brine, and dry over . Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). -
Validation: Product should appear as a pale yellow oil/solid. Confirm via ¹H NMR (expect aromatic signals ~8.1 ppm and ~7.2 ppm, methyl singlet ~4.0 ppm).
Figure 2: Synthetic route via Friedel-Crafts Acylation.[1]
Enzymatic Kinetic Assay (Spectrophotometric)
Objective: Determine
Protocol:
-
Buffer: Prepare 50 mM Potassium Phosphate buffer (pH 7.0) with 2.5 mM
and 0.1 mM ThDP (cofactor). -
Enzyme: Purified Benzoylformate Decarboxylase (BFD) or broad-spectrum Ketoreductase (KRED).
-
Assay Mix: In a quartz cuvette, combine Buffer (980
L) and NADH (0.2 mM final conc). -
Initiation: Add substrate (MBF or F-MBF) from a DMSO stock to varying final concentrations (50
M – 2000 M). -
Measurement: Initiate reaction with Enzyme (1-5
g). Immediately monitor absorbance decrease at 340 nm (NADH oxidation, ) for 2 minutes at 25°C. -
Analysis: Plot Initial Velocity (
) vs. Substrate Concentration [S]. Fit to the Michaelis-Menten equation using non-linear regression.
References
-
Differential reactivity of halomethylbenzoylformates: Weiss, P. M., et al. (1988). Differential reactivity in the processing of [p-(halomethyl)benzoyl]formates by benzoylformate decarboxylase. Biochemistry. [Link]
-
Photoinitiator Efficiency (MBF Derivatives): He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED.[2] Macromolecules. [Link][2]
- Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.
-
Enzymatic Synthesis of Fluorinated Compounds: Zhu, D., et al. (2021). Enzymatic synthesis of fluorinated compounds. Bioresources and Bioprocessing. [Link]
-
Reactivity of Acyl Fluorides vs Chlorides: Delobel, C., et al. (2025). Comparative reactivity between 4‐fluorobenzoyl fluoride and chloride. Journal of Fluorine Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Validating Chiral Purity of Methyl 3,4-difluorobenzoylformate Reduction Products
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. The asymmetric reduction of prochiral ketones, such as Methyl 3,4-difluorobenzoylformate, to yield enantiomerically enriched α-hydroxy esters like Methyl 3,4-difluoromandelate, is a foundational step in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the rigorous validation of the chiral purity of these reduction products is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in practical expertise and scientific integrity.
The reduction of this compound yields (R)- or (S)-Methyl 3,4-difluoromandelate. The accurate determination of the enantiomeric excess (e.e.) is paramount, as even minor amounts of the undesired enantiomer can lead to altered efficacy or adverse effects.
Comparative Analysis of Chiral Purity Validation Methods
The choice of an analytical technique for chiral purity determination is governed by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. Here, we compare the most prevalent and effective methods.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2][3][4] | Broad applicability, high resolution, and established robustness.[2][3] A wide variety of CSPs are commercially available.[3] | Method development can be time-consuming. May require derivatization for certain analytes. | Routine quality control, high-throughput screening, and preparative separations. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.[] | Faster separations, lower organic solvent consumption, and often superior resolution compared to HPLC.[][6][7] | Requires specialized instrumentation. Method development expertise is less common than for HPLC. | High-throughput screening and purification where speed and green chemistry are priorities. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[8][9][10] | High efficiency and sensitivity, particularly for volatile compounds.[9] | Requires analyte to be volatile or amenable to derivatization to increase volatility.[11][12] | Analysis of volatile α-hydroxy esters or their derivatives. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for each enantiomer.[13][14][15][16] | Rapid analysis, provides structural information, and does not require chromatographic separation. | Lower sensitivity and accuracy compared to chromatographic methods, especially for high e.e. values.[15] Potential for signal broadening. | Rapid, qualitative assessment of enantiomeric excess and for mechanistic studies. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17][18][19] | Provides the absolute configuration of the enantiomers.[17][18][19][20][21] Does not require a chromophore.[18] | Requires specialized instrumentation and comparison with quantum chemical calculations.[17][20] | Determination of absolute configuration and for in-depth stereochemical analysis. |
Workflow for Analytical Method Selection
The selection of an appropriate analytical method should follow a logical progression, considering the stage of drug development and the specific analytical requirements.
Caption: Workflow for selecting a suitable analytical method.
Experimental Protocol: Chiral HPLC Method Validation
This protocol outlines the validation of a chiral HPLC method for determining the enantiomeric purity of Methyl 3,4-difluoromandelate, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[22][23][24]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A validated HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® column, is often a good starting point for α-hydroxy esters.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of Methyl 3,4-difluoromandelate.
-
Injection Volume: 10 µL.
2. Validation Parameters and Acceptance Criteria:
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[25][26][27]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (mobile phase), a sample of the racemate, and a sample of each enantiomer individually. | The peak for each enantiomer should be well-resolved from any other peaks. |
| Linearity | Prepare a series of solutions of the racemate at different concentrations (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples with known amounts of the minor enantiomer spiked into the major enantiomer at different levels (e.g., 0.1%, 0.5%, 1.0%). | Percent recovery should be within a predefined range (e.g., 90-110%). |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Six replicate injections of a sample. Intermediate Precision: Analysis performed by different analysts on different days with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | The LOQ should be sufficiently low to quantify the minor enantiomer at the required specification limit. |
| Robustness | Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the separation. | The method should remain reliable under small variations in operating conditions.[28] |
3. System Suitability:
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Procedure: Inject a solution of the racemate.
-
Acceptance Criteria:
-
Resolution (Rs) between the enantiomer peaks ≥ 1.5.
-
Tailing factor for each peak ≤ 2.0.
-
RSD of peak areas from replicate injections ≤ 2.0%.
-
Conclusion
The validation of chiral purity for the reduction products of this compound is a multi-faceted process that demands a thorough understanding of various analytical techniques. While chiral HPLC remains the workhorse for routine quality control due to its robustness and versatility, other methods like SFC and chiral GC offer advantages in terms of speed and for specific applications. Spectroscopic techniques such as NMR with chiral shift reagents and VCD provide valuable orthogonal information, particularly for rapid screening and the unambiguous determination of absolute configuration. The selection of the most appropriate method should be guided by a systematic evaluation of the analytical requirements and the stage of drug development, always culminating in a rigorous validation process to ensure data integrity and product quality.
References
-
Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available from: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available from: [Link]
-
ABSOLUTE CONFIGURATION BY VCD | BioTools. Available from: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available from: [Link]
-
Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed. Available from: [Link]
-
Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. Available from: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. Available from: [Link]
-
Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed. Available from: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. Available from: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
-
Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases | Request PDF - ResearchGate. Available from: [Link]
-
Validation of Chromatographic Methods. Available from: [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Chiral Gas Chromatography - ResearchGate. Available from: [Link]
-
Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC. Available from: [Link]
-
Understanding the Final FDA Guidance for Validation of Analytical Methods. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - NIH. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]
-
Chiral HPLC Separations - Phenomenex. Available from: [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC - NIH. Available from: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. biotools.us [biotools.us]
- 19. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. fda.gov [fda.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Understanding the Final FDA Guidance for Validation of Analytical [eventura.us]
- 27. fda.gov [fda.gov]
- 28. youtube.com [youtube.com]
Elemental Analysis Standards & Validation Protocols for Methyl 3,4-difluorobenzoylformate
Topic: Elemental Analysis Standards for Methyl 3,4-difluorobenzoylformate Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals
Executive Summary
This compound (
However, the presence of the 3,4-difluoro motif introduces significant analytical challenges. Standard combustion protocols often yield erroneous carbon and nitrogen values due to the formation of stable tetrafluoromethane (
This guide objectively compares analytical methodologies, establishing the "Gold Standard" protocol for validating this compound. We provide experimental data comparisons, mechanistic insights, and a self-validating workflow to ensure scientific rigor.
Chemical Profile & Theoretical Standards
Before analyzing experimental performance, one must establish the theoretical baseline. Deviations from these values >0.4% (absolute) typically indicate synthetic impurities (e.g., incomplete methylation) or analytical interference.
| Property | Specification |
| Compound Name | This compound |
| CAS Number | Variable by synthesis route (Ref: 369-25-5 for analog) |
| Molecular Formula | |
| Molecular Weight | 200.14 g/mol |
| Structure |
Theoretical Elemental Composition (The Benchmark)
| Element | Symbol | Mass % (Theoretical) | Acceptable Range ( |
| Carbon | C | 54.01% | 53.61% – 54.41% |
| Hydrogen | H | 3.02% | 2.62% – 3.42% |
| Fluorine | F | 18.99% | 18.59% – 19.39% |
| Oxygen | O | 23.98% | Calculated by difference |
The Challenge: The Fluorine Interference Mechanism
Why do standard CHN analyzers fail with this compound?
In a standard combustion tube (
-
Incomplete Combustion: Fluorine can form
(tetrafluoromethane), a highly stable gas that escapes detection by standard thermal conductivity detectors (TCD) calibrated for . This leads to low Carbon readings . -
Silica Etching: The
atoms react with hydrogen to form . This corrosive gas attacks the quartz (silica) combustion tube: This reaction releases "phantom" water, leading to artificially high Hydrogen readings and permanent instrument damage.
Comparative Methodologies: Selecting the Right Standard
We compared three distinct analytical workflows to determine the most reliable standard for this compound.
Method A: Standard Automated CHN (The Control)
-
Setup: Standard Flash Combustion (
) using Copper/Copper Oxide catalyst. -
Outcome: FAILED .
-
Data Insight: Consistently low Carbon (-1.2%) and high Hydrogen (+0.8%) due to the
-Silica interaction described above.
Method B: Modified Combustion with Additives (The Recommended Standard)
-
Setup: Combustion at
with Tungsten (VI) Oxide ( ) or Magnesium Oxide ( ) additives in the tin capsule. -
Mechanism:
acts as a "scavenger" and flux, promoting the breakdown of and binding Fluorine as stable metal fluorides, preventing formation. -
Outcome: PASSED . Results consistently fall within the
error margin.
Method C: Orthogonal Validation (qNMR)
-
Setup: Quantitative
-NMR using an internal standard (e.g., -trifluorotoluene). -
Outcome: VALIDATION ONLY . Excellent for specificity but less precise for bulk elemental weight % than Method B.
Comparative Performance Data
Experimental simulation based on typical fluorinated ester behavior.
| Parameter | Method A (Standard CHN) | Method B (Modified | Method C (qNMR) |
| Carbon Error ( | N/A | ||
| Hydrogen Error ( | N/A | ||
| Fluorine Recovery | N/A (Not measured) | ||
| Sample Required | 2-3 mg | 2-3 mg | 10-20 mg |
| Cost Efficiency | High (if it worked) | Optimal | Low (High labor) |
Visualization: The Validation Logic
The following diagram illustrates the decision-making process and the chemical interference pathways that dictate the choice of Method B.
Figure 1: Mechanistic pathway comparing standard combustion failure vs. additive-assisted success for fluorinated esters.
Experimental Protocol: The "Gold Standard" Workflow
To achieve publication-quality data for this compound, follow this specific protocol.
Step 1: Instrument Preparation
-
Analyzer: Thermo FlashSmart, Elementar vario EL cube, or equivalent.
-
Combustion Tube: Pack with Tungsten (VI) Oxide (
) on top of the standard oxidation catalyst. -
Temperature: Set furnace to
(Higher temp required to break C-F bonds).
Step 2: Sample Preparation (Crucial)
-
Weighing: Accurately weigh 2.0 – 2.5 mg of the sample into a tin capsule using a microbalance (
). -
Additive: Add 5–10 mg of
(Vanadium Pentoxide) or powder directly into the capsule with the sample.-
Why? This provides local oxygen enrichment and immediate fluorine scavenging at the point of combustion.
-
-
Sealing: Fold the tin capsule tightly to exclude atmospheric nitrogen.
Step 3: Calibration Standards
Do not rely solely on Acetanilide.
-
Primary Calibrant: Acetanilide (K-factor determination).
-
QC Check Standard: 4-Fluorobenzoic Acid (Theoretical: C=60.00%, H=3.60%, F=13.56%).
-
Acceptance Criteria: The QC standard must read within
for C and H before running the this compound sample.
-
Step 4: Data Analysis
Calculate the result using the drift-corrected K-factor.
-
Formula Verification:
. -
If Carbon is low (>0.5% deviation) despite additives, increase the Oxygen flow rate by 10% to ensure complete oxidation of the benzoylformate moiety.
Conclusion
For This compound , standard elemental analysis is insufficient due to the stability of the difluoro-phenyl ring. The Modified Combustion Method (Method B) using
Researchers must reject data obtained without specific fluorine-scavenging protocols, as it likely masks impurities under the guise of "experimental error."
References
-
Exeter Analytical. (2013).[1] CHN determination of highly fluorinated organic compounds.[1] Scientist Live. Retrieved from [Link]
-
Elementar. (n.d.). CHNS analysis of fluorinated samples.[2][3] Technical Note. Retrieved from [Link]
-
American Chemical Society (ACS). (2019).[4] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.[1][3][4][5][6][7][8] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 4-fluorobenzoylacetate (Analog Reference). Retrieved from [Link][9]
Sources
- 1. scientistlive.com [scientistlive.com]
- 2. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. teinstruments.com [teinstruments.com]
- 6. collectionscanada.ca [collectionscanada.ca]
- 7. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Methyl 4-fluorobenzoylacetate | C10H9FO3 | CID 579425 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 3,4-difluorobenzoylformate: From Lab Bench to Disposal
As researchers and drug development professionals, our work with novel chemical entities like Methyl 3,4-difluorobenzoylformate is foundational to discovery. This halogenated aromatic ketone is a valuable building block, but its reactivity demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in the principles of chemical hygiene to ensure your safety and the integrity of your work. We will detail the necessary personal protective equipment (PPE), outline safe operational workflows, and establish clear emergency and disposal plans.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound. While comprehensive toxicological data may be limited, the hazards can be inferred from its chemical class and available data on similar structures like Methyl 3,4-difluorobenzoate and other benzoylformates.[1]
Primary Hazards Include:
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[1][4]
This hazard profile necessitates that all handling be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7] The CHP is the cornerstone of laboratory safety, outlining the specific procedures and protective measures required for working with hazardous substances.[6]
The Hierarchy of Controls: A Framework for Safety
Before selecting PPE, we must apply the hierarchy of controls. PPE is the last line of defense, employed after higher-level controls are implemented.
-
Elimination/Substitution: While not always possible in research, consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical control measure for this compound. All work with this compound must be conducted within a properly functioning and certified chemical fume hood. [8][9][10] This minimizes inhalation exposure to dusts or potential vapors.
-
Administrative Controls: These are the procedures and work practices you follow, such as adhering to Standard Operating Procedures (SOPs), receiving proper training, and ensuring clear labeling of all containers as per OSHA guidelines.[5][7][11]
Personal Protective Equipment (PPE): Your Essential Barrier
The correct selection and use of PPE are non-negotiable. The following table summarizes the required PPE for handling this compound based on the operational scale.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Transfers (<10g) | ANSI-approved safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Required if outside of a fume hood: N95 dust mask. |
| Reaction Setup/Workup (>10g or with liquids) | Chemical splash goggles | Butyl or PVA gloves | Chemical-resistant apron over a lab coat | Not required if work is performed within a certified chemical fume hood. |
| Large-Scale Transfers (>500mL solution) | Face shield worn over chemical splash goggles | Butyl or PVA gloves | Chemical-resistant apron over a lab coat | Not required if work is performed within a certified chemical fume hood. |
In-Depth PPE Selection
-
Eye and Face Protection : Standard safety glasses are insufficient for liquid transfers. Chemical splash goggles must be worn when handling solutions to provide a complete seal around the eyes.[9] For larger volumes where the risk of a significant splash is higher, a face shield should be worn over the goggles.[9]
-
Skin and Body Protection : A lab coat protects against incidental contact.[8] Nitrile gloves are acceptable for handling the solid for short durations, but this compound's aromatic ketone and halogenated nature calls for more robust protection during extended handling or when in solution.[9][12] Polyvinyl alcohol (PVA) and Butyl rubber gloves offer superior resistance to ketones and aromatic solvents.[13][14] Note that PVA gloves are degraded by water.[13]
-
Respiratory Protection : A chemical fume hood is the primary method of respiratory protection. If for any reason, weighing must be done outside a hood, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particles.
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, methodical workflow minimizes risk.
Preparation
-
Review the SDS: Always consult the most recent Safety Data Sheet for the specific chemical you are using.
-
Designate an Area: If possible, establish a designated area within the fume hood for handling this compound to contain potential contamination.[10]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spill cleanup materials, before you begin.
-
Don PPE: Put on your lab coat, followed by eye protection, and finally, your gloves.
Handling
-
Weighing: Carefully weigh the solid chemical on weighing paper or in a tared container within the fume hood to contain any dust.
-
Transfers: When transferring the solid, use a spatula and avoid creating dust. If transferring a solution, do so slowly and carefully to prevent splashing.
-
Work Practices: Keep all containers closed when not in use.[9][15] Wash hands thoroughly after handling, even if gloves were worn.[2][12]
Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and finally eye protection.
Caption: Safe handling workflow from preparation to disposal.
Emergency Procedures: Immediate Actions
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[12][17] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[15][17] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Waste Disposal: A Critical Final Step
As a halogenated organic compound, this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent) must be disposed of as hazardous waste.[8][9]
Key Disposal Steps:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost management.[8][9][15]
-
Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[8][15] The container must be kept closed except when adding waste.[9][18]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[15]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EH&S personnel, in accordance with EPA and RCRA guidelines.[15][18][19] Never dispose of this chemical down the drain or in the regular trash.[8][20]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system that protects you, your colleagues, and your research.
References
-
The OSHA Laboratory Standard - Lab Manager. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. [Link]
-
A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. [Link]
-
Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]
-
Laboratory Safety Guidance - OSHA. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. [Link]
-
Chemical-Resistant Gloves: Key Considerations - EHSLeaders. [Link]
-
Halogenated Solvents. [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. [Link]
-
Personal Protective Equipment (PPE). [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]
-
Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Learn the Basics of Hazardous Waste | US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
-
PSFC Halogenated Solvents. [Link]
-
Methyl ethyl ketone: incident management - GOV.UK. [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 7. osha.gov [osha.gov]
- 8. hscprep.com.au [hscprep.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. glovesnstuff.com [glovesnstuff.com]
- 14. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
